6-Methylquinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBOXZCUYYHFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylquinolin-8-ol
Foreword: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science. As a bidentate chelating agent, its ability to coordinate with a wide range of metal ions is central to its diverse biological activities.[1][2] This property has been harnessed to develop agents with antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of the molecule's steric and electronic properties, profoundly influencing its biological activity and potential therapeutic applications.[5] This guide focuses on a specific, valuable derivative: 6-Methylquinolin-8-ol. The addition of a methyl group at the 6-position can enhance lipophilicity and modulate metabolic stability, making it a compound of significant interest for researchers in drug development. This document provides a comprehensive, field-proven guide to its synthesis and rigorous characterization.
Part 1: Synthesis via the Skraup Reaction
Rationale for Synthetic Route Selection
For the construction of the quinoline core, several named reactions are available, including the Doebner-von Miller, Friedländer, and Combes syntheses.[6] However, for the synthesis of this compound from a readily available starting material, the Skraup synthesis remains one of the most direct and historically significant methods.[6][7] This reaction facilitates the one-pot synthesis of quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[8]
The key to this specific synthesis is the selection of the correct aromatic amine. To yield the desired this compound, the required starting material is 2-Amino-5-methylphenol . The orientation of the amino and hydroxyl groups on this precursor dictates the final substitution pattern on the quinoline ring.
Reaction Mechanism and Causality
The Skraup synthesis is a robust but often vigorous reaction that proceeds through several key stages. Understanding this mechanism is critical for controlling the reaction and ensuring a successful outcome.
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical, often rate-limiting, first step.
-
Michael Addition: The amino group of 2-Amino-5-methylphenol, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring. This is followed by dehydration to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. In the classic Skraup reaction, nitrobenzene is often used as the oxidizing agent.[7] However, milder and safer oxidizing agents like arsenic pentoxide or even the sulfuric acid itself at high temperatures can also fulfill this role.[9]
The reaction is notoriously exothermic, particularly during the initial stages.[9][10] Therefore, careful temperature control and the gradual addition of reagents are paramount to prevent a runaway reaction. The use of a moderator, such as ferrous sulfate, is often employed to ensure a smoother process.[7]
Caption: The Skraup synthesis pathway for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly corrosive and potentially violent reactions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower and eyewash station must be readily accessible.[9]
Reagents and Equipment:
-
5-liter three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with controller
-
2-Amino-5-methylphenol
-
Glycerol (U.S.P. grade)
-
Arsenic pentoxide (or nitrobenzene)
-
Sulfuric acid (concentrated, 98%)
-
Sodium hydroxide solution (40% aq.)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
Setup: Equip the 5-L flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the thermometer bulb is submerged in the reaction mixture.
-
Charging Reactants: In the flask, create a homogeneous slurry by mixing, in order: 2.5 moles of arsenic pentoxide, 3.5 moles of 2-Amino-5-methylphenol, and 13 moles of glycerol.
-
Acid Addition (Critical Step): Place 6.0 moles of concentrated sulfuric acid into the dropping funnel. With vigorous stirring, add the sulfuric acid dropwise to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise; maintain it below 80 °C using an ice bath if necessary.
-
Heating and Reaction: After the acid addition is complete, slowly heat the mixture. A vigorous reaction is often observed as the temperature approaches 130-140 °C. Maintain the reaction temperature at 140 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to below 80 °C. Very cautiously, pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) with stirring.
-
Basification: Carefully neutralize the acidic solution by slowly adding 40% aqueous sodium hydroxide until the pH is approximately 9-10. This step is highly exothermic and should be performed in an ice bath.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 2 L).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude this compound is typically a dark, oily solid. Purification is essential to obtain a product suitable for analytical characterization and further use.
-
Column Chromatography: The most effective method for purification is flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the prepared column. Elute the column with the mobile phase, collecting fractions and monitoring by TLC.
-
-
Recrystallization: If chromatography yields a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.
Part 2: Characterization and Data Validation
Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.
Caption: Workflow for the analytical characterization of this compound.
Physical Properties
| Property | Observed Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 70-74 °C (typical, based on analogs)[11] |
Spectroscopic Data
A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive evidence for the proton framework of the molecule. The predicted spectrum in CDCl₃ would show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz |
| H2 | ~8.75 | dd | ~4.2, ~1.7 |
| H4 | ~8.10 | dd | ~8.3, ~1.7 |
| H3 | ~7.35 | dd | ~8.3, ~4.2 |
| H5 | ~7.25 | d | ~1.5 |
| H7 | ~7.05 | d | ~1.5 |
| -CH₃ (at C6) | ~2.45 | s | - |
| -OH (at C8) | ~8.5-9.5 | br s | - |
Note: The chemical shifts (δ) are predictive and based on data from analogous compounds like 8-hydroxyquinoline and various methyl-substituted quinolines.[12][13][14] The hydroxyl proton is often broad and its chemical shift is dependent on concentration and solvent.
B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired as a KBr pellet or using an ATR accessory.[15]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400-3100 | O-H stretch (phenolic) | Broad |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch (-CH₃) | Weak |
| ~1600, ~1500 | C=C and C=N ring stretching | Strong |
| ~1280 | C-O stretch (phenolic) | Strong |
| ~830 | C-H out-of-plane bend | Strong |
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) spectrum would be expected to show a prominent molecular ion peak.
-
Expected [M]⁺: m/z = 159.07
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 13. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 14. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physicochemical Properties of Methyl-Substituted Quinolines for Drug Discovery
Introduction: The Quinoline Scaffold and the Subtle Influence of Methyl Substitution
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Among the simplest, yet most impactful modifications is the introduction of a methyl group. The seemingly minor addition of a -CH₃ group can profoundly alter a compound's solubility, basicity, and interactions with biological targets.
This technical guide provides an in-depth exploration of the physicochemical properties of key methyl-substituted quinolin-8-ol isomers, with a primary focus on 2-Methylquinolin-8-ol, and comparative insights into 6-Methylquinoline and 8-Methylquinoline. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal understanding of how the position of a single methyl group can modulate molecular properties to guide rational drug design.
Core Physicochemical Properties: A Comparative Analysis
The location of the methyl group on the quinoline ring system significantly influences its electronic distribution and steric profile, leading to distinct physicochemical characteristics. A comprehensive understanding of these properties is paramount for predicting a molecule's behavior in a biological environment.
| Property | 2-Methylquinolin-8-ol | 6-Methylquinoline | 8-Methylquinoline |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉N | C₁₀H₉N |
| Molecular Weight | 159.18 g/mol [4] | 143.19 g/mol [5] | 143.19 g/mol |
| CAS Number | 826-81-3[4] | 91-62-3[5] | 611-32-5 |
| Melting Point | 71-73 °C[3] | -22 °C[5] | Liquid at room temp. |
| Boiling Point | 267 °C[3] | 256-260 °C[5] | ~247 °C |
| pKa (Strongest Basic) | ~5.2 (estimated) | 4.68[6] | 5.03 (predicted)[7] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | Not miscible or difficult to mix with water. Soluble in alcohol and oils.[5] | Soluble in organic solvents. |
| Appearance | White to light yellow crystalline solid. | Clear pale yellow liquid or oil.[8] | Yellow liquid or oil. |
Expert Insights on Structure-Property Relationships:
The observed differences in the physicochemical properties of these isomers can be rationalized by considering the electronic and steric effects of the methyl group at each position.
-
Basicity (pKa): The pKa of the quinoline nitrogen is a critical parameter influencing its ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with acidic residues in protein binding sites. The methyl group is weakly electron-donating through an inductive effect.
-
In 6-Methylquinoline , the methyl group is on the benzo-ring, and its electron-donating effect is transmitted through the aromatic system to the nitrogen, slightly increasing its basicity compared to unsubstituted quinoline (pKa ~4.9). The predicted pKa of 4.68 suggests a complex interplay of electronic effects.[6][9]
-
For 8-Methylquinoline , the proximity of the methyl group to the nitrogen atom can introduce steric hindrance to the solvation of the protonated nitrogen, potentially decreasing its basicity. However, electronic effects still play a role.
-
In 2-Methylquinolin-8-ol , the presence of the hydroxyl group at the 8-position significantly influences the electronic properties of the entire molecule, including the basicity of the nitrogen.
-
-
Melting Point and Solubility: The significant difference in melting points between the solid 2-Methylquinolin-8-ol and the liquid 6- and 8-Methylquinolines highlights the impact of intermolecular forces. The hydroxyl group in 2-Methylquinolin-8-ol allows for hydrogen bonding, leading to a more ordered crystalline structure and a higher melting point. The methyl group's position can also affect molecular packing in the solid state. The limited aqueous solubility of these compounds is a common feature of the quinoline scaffold, and the lipophilic methyl group further contributes to this.[5]
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of synthesized compounds. A comparative analysis of the spectra of these isomers reveals subtle yet distinct differences arising from the varied substitution patterns.
UV-Vis Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
-
2-Methylquinolin-8-ol: The spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.
-
6-Methylquinoline and 8-Methylquinoline: The spectra for these compounds will lack the broad O-H stretch but will show characteristic C-H stretching vibrations for both the aromatic and methyl C-H bonds (around 2850-2960 cm⁻¹). The aromatic C=C and C=N stretching vibrations will be present in a similar region to the 2-methyl-8-ol isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts of the protons on the quinoline ring are particularly sensitive to the position of the methyl group.
-
¹H NMR: The methyl protons will typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will exhibit complex splitting patterns in the downfield region (7.0-9.0 ppm). The position of the methyl group will influence the chemical shifts of the adjacent and peri-protons due to its electronic and anisotropic effects.
-
¹³C NMR: The carbon signals for the quinoline ring will appear in the aromatic region (120-150 ppm), with the carbon attached to the nitrogen being more downfield. The methyl carbon will have a characteristic upfield signal (around 20-25 ppm).
Synthesis of Methyl-Substituted Quinolines: Key Methodologies
The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this important scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
The Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines, particularly those with substitution on the benzene ring.[7][11][12]
Reaction Principle: The reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.
Application to 6-Methylquinoline: The Skraup synthesis is well-suited for the preparation of 6-Methylquinoline starting from p-toluidine.
Caption: Skraup synthesis of 6-Methylquinoline.
Detailed Experimental Protocol for Skraup Synthesis of 6-Methylquinoline (Adapted from Organic Syntheses Procedure): [13]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of p-toluidine and glycerol.
-
Addition of Oxidant: Slowly add nitrobenzene to the mixture while stirring. The addition of ferrous sulfate can help to moderate the exothermic reaction.
-
Heating: Gently heat the mixture. Once the reaction begins, the exothermic nature will often sustain boiling. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.
-
Work-up: After cooling, dilute the reaction mixture with water and steam distill to isolate the crude 6-Methylquinoline.
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines with substituents on the pyridine ring.[1][11][14][15]
Reaction Principle: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst.
Application to 2-Methylquinolin-8-ol: 2-Methylquinolin-8-ol can be synthesized via a Friedländer condensation between 2-amino-3-hydroxybenzaldehyde and acetone.
Caption: Friedländer synthesis of 2-Methylquinolin-8-ol.
Detailed Experimental Protocol for Friedländer Synthesis of 2-Methylquinolin-8-ol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an excess of acetone and a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize it if necessary. The product may precipitate upon cooling or after the addition of water.
-
Purification: Collect the solid product by filtration and recrystallize it from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Methylquinolin-8-ol.
Applications in Drug Discovery and Beyond
The unique physicochemical properties of methyl-substituted quinolines make them valuable scaffolds and intermediates in the development of new therapeutic agents and other functional materials.
-
Anticancer Agents: The quinoline scaffold is a "privileged structure" in oncology.[16][17][18][19] Derivatives of 6-methylquinoline have been investigated for their potential as anticancer agents, with studies exploring their structure-activity relationships.[20] The lipophilicity, which can be modulated by the methyl group, is often correlated with cytotoxic effects.[20]
-
Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[1] 2-Methyl-8-quinolinol, in particular, has been noted for its fungicidal properties.[3]
-
Chemical Intermediates and Ligands: These compounds serve as versatile building blocks in organic synthesis. For example, 2-Chloro-6-methylquinoline-3-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules.[17] The nitrogen atom of the quinoline ring and, in the case of 2-Methylquinolin-8-ol, the hydroxyl oxygen, can act as coordination sites for metal ions, making them useful as ligands in coordination chemistry.[3]
Conclusion
The position of a methyl group on the quinoline ring is a critical determinant of its physicochemical properties. This in-depth guide has provided a comparative analysis of 2-Methylquinolin-8-ol, 6-Methylquinoline, and 8-Methylquinoline, highlighting the influence of methyl substitution on key parameters such as basicity, solubility, and spectroscopic characteristics. A thorough understanding of these structure-property relationships, coupled with robust synthetic methodologies, empowers researchers to rationally design and synthesize novel quinoline-based compounds with tailored properties for a wide range of applications in drug discovery and materials science. The self-validating nature of the described experimental protocols, grounded in established chemical principles, provides a reliable framework for the synthesis and characterization of these important heterocyclic compounds.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. jetir.org [jetir.org]
- 3. chemrj.org [chemrj.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. iipseries.org [iipseries.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Blueprint of 6-Methylquinolin-8-ol: A Technical Guide for Researchers
Introduction: The Significance of 6-Methylquinolin-8-ol in Drug Discovery
This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, represents a molecule of significant interest to the medicinal chemistry and drug development communities. The quinoline ring system is a common motif in a wide array of biologically active compounds, and the specific substitution pattern of this compound imparts unique physicochemical properties that are crucial for its potential therapeutic applications.[1] The strategic placement of a methyl group at the 6-position and a hydroxyl group at the 8-position can profoundly influence the molecule's ability to chelate metal ions, a mechanism often implicated in the biological activity of 8-hydroxyquinoline derivatives.[2]
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As a self-validating system, this guide not only presents the spectral data but also delves into the underlying principles and experimental considerations, offering researchers a robust framework for their own investigations.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the logical correlations between its structure and the expected spectral features.
References
The Ascendant Therapeutic Potential of 6-Methylquinolin-8-ol and Its Analogs: A Technical Guide for Drug Development
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this privileged structural class, 8-hydroxyquinolines (8-HQs) have garnered significant attention due to their potent metal-chelating properties, which are intrinsically linked to their diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.[2][3] This in-depth technical guide focuses on a specific, yet burgeoning, subclass: 6-Methylquinolin-8-ol and its analogs. We will navigate the synthetic landscapes, dissect the nuanced structure-activity relationships, and illuminate the mechanisms of action that underpin their therapeutic promise. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to propel the exploration of this promising chemical space.
The Quinoline Scaffold: A Privileged Foundation in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure provides an ideal framework for the strategic placement of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The 8-hydroxyquinoline moiety is particularly noteworthy for its ability to form stable complexes with various metal ions, a characteristic that is central to its biological activity.[2] This chelation capacity can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells, or modulate metal homeostasis in the context of neurodegenerative diseases.[1][2]
Synthetic Strategies for this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several established methodologies, offering flexibility in accessing a diverse range of analogs.
Classical Quinoline Syntheses
Traditional methods such as the Skraup and Friedländer syntheses provide reliable routes to the core quinoline scaffold.[4] The Skraup synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to use 4-methyl-2-aminophenol as a starting material to yield this compound. The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, also offers a viable pathway.
Modern Synthetic Approaches: The Mannich and Suzuki Reactions
More contemporary methods, such as the Mannich and Suzuki reactions, allow for the introduction of diverse substituents onto the this compound core, facilitating the exploration of structure-activity relationships.
The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. In the context of 8-hydroxyquinolines, the C7 position is susceptible to electrophilic substitution, allowing for the introduction of various aminomethyl groups.[5] This reaction typically involves the treatment of the 8-hydroxyquinoline with formaldehyde and a primary or secondary amine.[5]
Caption: General workflow for the Mannich reaction on this compound.
The Suzuki cross-coupling reaction is another invaluable tool for the functionalization of the quinoline nucleus, particularly for the introduction of aryl or heteroaryl moieties. This reaction involves the coupling of a halo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Suzuki cross-coupling for the arylation of this compound.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated promising biological activities across several therapeutic areas.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[6] The antibacterial and antifungal activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[6] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[7] This highlights the potential of substituted methylquinolin-8-ol derivatives as a promising class of antimicrobial agents.
| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | MIC: 0.1 µM | [7] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | MIC: 2.2 µM | [7] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | MIC: 1.1 µM | [7] |
| 8-Hydroxyquinoline | S. aureus | MIC: 27.58 µM | [6] |
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9] A series of quinoline hydrazone analogs prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines.[10] The most potent compound in this series demonstrated GI50 values ranging from 0.33 to 4.87 µM.[10] The anticancer effects of 8-hydroxyquinoline derivatives are also linked to their metal chelation properties, which can induce oxidative stress and trigger apoptotic pathways in cancer cells.[11]
Caption: Potential anticancer mechanisms of this compound analogs.
Neuroprotective Effects
Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate metal homeostasis in the brain.[12] A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its neuroprotective effect in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis.[14] This suggests that the core quinoline structure, with appropriate substitutions, can be a valuable starting point for the development of novel neuroprotective agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. While a comprehensive SAR study specifically focused on 6-methyl derivatives is not yet available, valuable insights can be gleaned from the broader class of 8-hydroxyquinolines.
-
Position 6: The presence of a methyl group at this position can influence the lipophilicity and metabolic stability of the molecule.
-
Positions 5 and 7: Halogenation at these positions, particularly with chlorine or bromine, has been shown to enhance antimicrobial and anticancer activity.[7]
-
Position 2: Substitution at the C2 position can significantly impact biological activity. For example, the introduction of arylvinyl groups has been explored for antimalarial agents.[15]
-
The 8-OH group: The hydroxyl group at position 8 is crucial for the metal-chelating ability of these compounds and is often essential for their biological activity.[7]
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Methylquinolin-8-ol (CAS: 20984-33-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of the 8-hydroxyquinoline scaffold with available data to offer a robust resource for researchers.
Core Identification and Chemical Properties
This compound is a heterocyclic aromatic organic compound. The core structure is a quinoline ring, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. In this specific isomer, a methyl group is attached at the 6-position and a hydroxyl group is at the 8-position.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 20984-33-2 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| Melting Point | 95 °C | [2] |
| Boiling Point | 328.1 ± 22.0 °C | [2] |
Proposed Synthesis of this compound
Proposed Reaction Scheme
The proposed synthesis involves the reaction of 2-amino-5-methylphenol with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, dehydration, and finally oxidation to the aromatic quinoline.[3]
Detailed Experimental Protocol (Proposed)
Materials and Reagents:
-
2-amino-5-methylphenol
-
Anhydrous glycerol
-
Nitrobenzene (or a suitable alternative oxidizing agent)
-
Concentrated sulfuric acid (98%)
-
Ferrous sulfate (optional, as a reaction moderator)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-methylphenol. Then, add nitrobenzene and a small amount of ferrous sulfate.
-
Heating: Heat the mixture gently. The reaction is exothermic and will likely begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing ice water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. This compound is expected to precipitate as a solid.
-
Purification: The crude product can be collected by vacuum filtration. Further purification can be achieved by recrystallization from ethanol or by steam distillation.[3]
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be the most downfield. - Methyl Protons: A singlet at approximately δ 2.5 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - Methyl Carbon: A signal at approximately δ 20-25 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C=C and C=N Stretch (Aromatic): Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 159. |
Applications in Research and Drug Development
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[8][9] While specific studies on this compound are limited, its applications can be inferred from the broader class of 8-hydroxyquinolines.
Metal Chelation and Biological Activity
A key feature of 8-hydroxyquinolines is their ability to chelate metal ions.[10][11][12][13][14] This property is central to many of their biological effects, including antimicrobial, anticancer, and neuroprotective activities.[8][10] The nitrogen of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered ring with a metal ion.
Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
Potential as an Antimicrobial Agent
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[15] Their mechanism of action is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism. The lipophilicity of the molecule, which can be influenced by substituents like the methyl group, is also a critical factor in its antimicrobial activity.
Exemplary Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for assessing the antibacterial activity of a compound like this compound.
-
Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase and diluted to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution of the Test Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Potential in Anticancer Drug Development
The anticancer properties of 8-hydroxyquinoline derivatives are also often attributed to their metal-chelating abilities.[10] They can disrupt the homeostasis of essential metal ions in cancer cells, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis. The specific substitution pattern on the quinoline ring can significantly influence the compound's potency and selectivity.
Conclusion
This compound represents a promising, yet underexplored, derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. While a detailed body of literature on this specific isomer is yet to be established, its structural features suggest potential as a metal-chelating agent with applications in antimicrobial and anticancer research. The proposed synthesis and predicted spectral data in this guide provide a foundational framework for researchers to begin their investigations into the properties and applications of this compound. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. This compound | 20984-33-2 [sigmaaldrich.com]
- 2. 6-甲基喹啉-8-醇 - CAS:20984-33-2 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Ascendancy
Abstract
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant privileged structures in the annals of medicinal chemistry.[1][2] Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a testament to over 190 years of chemical innovation and biological inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline compounds. We will traverse the classical synthetic routes that first unlocked its potential, delve into its pivotal role in the fight against malaria, and examine its diversification into a critical class of antibiotics. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also detailed experimental protocols, comparative data, and mechanistic diagrams to inform and inspire future research.
Part 1: The Dawn of Quinoline - Isolation, Elucidation, and Foundational Syntheses
The story of quinoline begins not in a pristine laboratory, but in the complex, odorous mixture of coal tar.
1.1 Discovery and Structural Elucidation
In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid he named "leukol" (from the Greek for "white oil").[3][4] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein."[4] Initial discrepancies in their reactive properties led to the belief that they were distinct compounds. However, it was August Wilhelm von Hofmann who later recognized that these differences were due to contaminants, confirming they were, in fact, the same molecule.[4]
The true chemical identity of this molecule remained a puzzle until 1869, when the renowned chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct architecture for quinoline: a benzene ring fused to a pyridine ring.[3] This structural insight was a monumental leap, providing a definitive framework that catalyzed the quest for its laboratory synthesis.
1.2 The Classical Era of Synthesis
The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline core spurred the development of several elegant and enduring named reactions.[5][6] These methods, born from the era's burgeoning dye and natural product industries, remain fundamental to the field.
1.2.1 The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for preparing the parent quinoline ring.[7] The reaction is famously vigorous, involving the acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[5][7][8][9]
The causality of the Skraup synthesis is a multi-step cascade. The concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][9] The aniline then undergoes a conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, an oxidation step (driven by nitrobenzene) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[5][10] Ferrous sulfate is often added to moderate the highly exothermic nature of the reaction.[7]
Experimental Protocol: Skraup Synthesis of Quinoline [10]
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid and glycerol.
-
To this mixture, slowly add aniline, followed by ferrous sulfate heptahydrate to moderate the reaction.
-
Finally, add nitrobenzene, which serves as both the oxidizing agent and a solvent.
-
Heat the mixture carefully. Once the reaction initiates (often indicated by a rapid increase in temperature), remove the heat source immediately. The reaction should proceed exothermically.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Allow the mixture to cool, then dilute with water and neutralize the excess acid carefully with sodium hydroxide.
-
Perform a steam distillation to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.
-
Separate the organic layer from the distillate, wash with dilute acid to extract the quinoline as its salt, and then regenerate the free base by adding a strong base.
-
The crude quinoline can be purified by extraction followed by vacuum distillation.
-
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
toxicological and safety data for 6-Methylquinolin-8-ol
An In-depth Technical Guide to the Toxicological and Safety Profile of 6-Methylquinolin-8-ol
Abstract
This compound is a derivative of the well-studied chelating agent 8-hydroxyquinoline. While its specific applications are emerging in fields ranging from materials science to medicinal chemistry, a comprehensive, publicly available toxicological profile for this compound is notably absent. This technical guide addresses this critical data gap by employing a Structure-Activity Relationship (SAR) analysis, a cornerstone of modern toxicology and drug safety assessment. By systematically evaluating the known toxicological data of its core structural components—the 8-hydroxyquinoline scaffold and the 6-methylquinoline analogue—we construct a predictive hazard profile for this compound. This guide provides researchers, scientists, and drug development professionals with a synthesized understanding of its likely hazards, detailed protocols for safe handling, and a proposed strategy for definitive toxicological evaluation. Our objective is to furnish the scientific community with the necessary insights to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity.
Introduction: The Compound and the Challenge
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their diverse biological activities and applications as pharmaceuticals, agrochemicals, and versatile ligands in coordination chemistry.[1] The core structure, 8-hydroxyquinoline, is a potent metal ion chelator, a property that underpins its use as an antiseptic, disinfectant, and analytical reagent.[2][3] The introduction of a methyl group at the 6-position is anticipated to modulate its electronic properties, solubility, and biological interactions, making this compound a compound of interest for novel applications.
However, this structural novelty is accompanied by a significant challenge: a profound lack of direct empirical toxicological data. In the absence of such information, handling this compound safely and designing future research, particularly for biological systems, becomes a matter of significant concern. This guide confronts this challenge directly by applying a rigorous Structure-Activity Relationship (SAR) framework.
The Structure-Activity Relationship (SAR) Approach
The SAR approach is a fundamental toxicological principle that correlates the chemical structure of a molecule with its biological activity, including its toxic effects. When data for a specific chemical is unavailable, its potential hazards can be inferred from the known toxicology of structurally related compounds. For this compound, our analysis rests on two key pillars:
-
The Parent Scaffold: 8-Hydroxyquinoline (8-HQ), which contributes the chelating functional group and the primary quinoline ring system.
-
The Methylated Analogue: 6-Methylquinoline, which informs on the potential toxicological contribution of the methyl group at the 6-position.
By synthesizing the data from these two compounds, we can build a robust, predictive model of the hazards associated with this compound.
References
Methodological & Application
Application Notes and Protocols for the Solvent Extraction of Transition Metals with 6-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 6-Methylquinolin-8-ol in Selective Metal Chelation and Extraction
The selective removal and concentration of metal ions from aqueous solutions is a critical process in fields ranging from hydrometallurgy and environmental remediation to analytical chemistry and pharmaceutical development. Solvent extraction, a powerful separation technique, relies on the differential partitioning of a solute between two immiscible liquid phases. The efficiency and selectivity of this process are significantly enhanced by the use of chelating agents, organic molecules that form stable, neutral complexes with metal ions, thereby rendering them more soluble in organic solvents.[1][2]
8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents renowned for their ability to form stable complexes with a wide array of metal ions.[3][4] The introduction of substituents onto the quinoline ring can modulate the lipophilicity, basicity, and steric properties of the ligand, thereby influencing the stability and extractability of the resulting metal chelates. This compound, an analogue of 8-hydroxyquinoline, presents a unique combination of electronic and steric effects that can be harnessed for the selective extraction of transition metals. The methyl group at the 6-position enhances the lipophilicity of the molecule, which can lead to improved partitioning of the metal complex into the organic phase. This guide provides a comprehensive overview of the application of this compound in the solvent extraction of transition metals, complete with detailed protocols and an in-depth discussion of the underlying chemical principles.
Physicochemical Properties and Chelation Mechanism
The efficacy of this compound as an extractant is rooted in its molecular structure and resulting physicochemical properties. As a derivative of 8-hydroxyquinoline, it is a monoprotic, bidentate ligand, coordinating to a metal ion through the deprotonated hydroxyl oxygen and the pyridinic nitrogen atom to form a stable five-membered chelate ring.[3]
The general equilibrium for the extraction of a divalent transition metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2 HL(org) ⇌ ML₂(org) + 2 H⁺(aq)
where HL represents this compound, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. This equilibrium is critically dependent on the pH of the aqueous phase; by controlling the pH, selective extraction of different metal ions can be achieved based on the respective formation constants of their chelates.
The stability of the formed metal complex is a key determinant of extraction efficiency. The stability constants of metal complexes with 8-hydroxyquinoline derivatives generally follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend suggests that copper(II) will form the most stable complexes and can therefore be extracted at lower pH values compared to other divalent transition metals.[5] The methyl substituent at the 6-position can influence the stability of the metal complexes through steric and electronic effects, potentially enhancing selectivity for certain metals.
Synthesis of this compound
The Skraup synthesis is a classical and versatile method for the preparation of quinolines and their derivatives.[6] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of this compound, 4-methyl-2-aminophenol serves as the aromatic amine precursor.
Protocol: Skraup Synthesis of this compound
Materials:
-
4-methyl-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (or another suitable oxidizing agent)
-
Ferrous sulfate (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Suitable solvent for recrystallization (e.g., ethanol, acetone)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add glycerol.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the glycerol. The reaction is highly exothermic and should be controlled with an ice bath.
-
Addition of Reactants: To the cooled mixture, add 4-methyl-2-aminophenol, followed by the oxidizing agent (e.g., o-nitrophenol) and a catalytic amount of ferrous sulfate.
-
Heating: Gently heat the reaction mixture. The reaction is often vigorous, and the heating should be carefully controlled. Once the initial exothermic reaction subsides, continue heating at a reflux temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, the reaction mixture is cautiously poured into a large volume of ice-cold water.
-
Neutralization: The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until a precipitate of crude this compound is formed.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent.
Note: This is a generalized protocol based on the Skraup synthesis of 8-hydroxyquinoline.[7] Researchers should consult specific literature for the synthesis of 6-methyl-8-hydroxyquinoline for precise quantities and reaction conditions.
Application: Selective Solvent Extraction of Copper(II) and Nickel(II)
The difference in the stability constants of copper(II) and nickel(II) complexes with 8-hydroxyquinoline derivatives allows for their selective separation by controlling the pH of the aqueous phase.[8][9] Copper(II), forming a more stable complex, can be extracted at a lower pH compared to nickel(II).
Protocol: pH-Controlled Solvent Extraction
Stock Solutions:
-
This compound Solution (0.1 M): Dissolve the appropriate mass of synthesized and purified this compound in a suitable organic solvent (e.g., chloroform, toluene, or methyl isobutyl ketone).
-
Aqueous Metal Ion Solution: Prepare a stock solution containing known concentrations of copper(II) sulfate (CuSO₄·5H₂O) and nickel(II) sulfate (NiSO₄·6H₂O) in deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous phase over the desired range.
-
Stripping Solution: A dilute solution of a strong acid (e.g., 1 M H₂SO₄ or HCl) for back-extraction of the metal ions from the organic phase.
Extraction Procedure:
-
Phase Contact: In a separatory funnel, place equal volumes (e.g., 20 mL) of the aqueous metal ion solution and the organic this compound solution.
-
pH Adjustment: Add a small volume of the appropriate buffer solution to the separatory funnel to adjust the aqueous phase to the desired pH.
-
Equilibration: Shake the funnel vigorously for a sufficient time (e.g., 15-30 minutes) to ensure that the extraction equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the two phases. Analyze the concentration of the metal ions remaining in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration of the metal in the organic phase can be calculated by difference.
Back-Extraction (Stripping):
-
Take the metal-laden organic phase and contact it with an equal volume of the stripping acid solution in a clean separatory funnel.
-
Shake vigorously for 5-10 minutes.
-
Allow the phases to separate and collect the aqueous phase, which now contains the extracted metal ion.
Data Presentation and Interpretation
The effectiveness of the solvent extraction process is quantified by the distribution ratio (D) and the percentage of extraction (%E).
Distribution Ratio (D):
D = [M]org / [M]aq
where [M]org and [M]aq are the total concentrations of the metal in the organic and aqueous phases at equilibrium, respectively.
Percentage of Extraction (%E):
%E = (D / (D + Vaq/Vorg)) * 100
where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
Separation Factor (β):
The selectivity of the extraction of one metal (M₁) over another (M₂) is given by the separation factor (β):
β = D₁ / D₂
A high separation factor indicates a good separation efficiency.
Table 1: Expected pH-Dependence of Extraction for Divalent Transition Metals with this compound
| Metal Ion | Expected pH for 50% Extraction (pH₅₀) | Stability of Chelate | Notes |
| Cu²⁺ | Low (e.g., 2-3) | Very High | Typically extracted first from a mixture. |
| Ni²⁺ | Moderate (e.g., 4-5) | High | Extracted at a higher pH than copper. |
| Co²⁺ | Moderate (e.g., 4-6) | High | Extraction behavior is similar to nickel. |
| Zn²⁺ | Moderate (e.g., 5-7) | Moderate | Generally extracted at a higher pH than Cu, Ni, and Co. |
| Mn²⁺ | Higher (e.g., >7) | Lower | Forms less stable complexes, requiring more alkaline conditions for extraction. |
Note: The pH₅₀ values are illustrative and will depend on the specific experimental conditions, including the solvent system and the concentration of the chelating agent. Experimental determination is necessary for precise values.
Conclusion and Future Perspectives
This compound is a promising chelating agent for the selective solvent extraction of transition metals. By leveraging the principles of coordination chemistry and pH control, efficient separations of valuable metals can be achieved. The protocols outlined in this guide provide a robust framework for researchers to develop and optimize their own extraction systems. Future work in this area could focus on the synthesis of novel 8-hydroxyquinoline derivatives with tailored properties for enhanced selectivity towards specific metals, as well as the development of more environmentally benign solvent systems to improve the sustainability of the extraction process.
References
- 1. jet-m.com [jet-m.com]
- 2. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ias.ac.in [ias.ac.in]
- 9. curresweb.com [curresweb.com]
Application Notes: Spectrophotometric Determination of Metal Ions with 6-Methylquinolin-8-ol
Abstract
This application note provides a comprehensive protocol for the quantitative determination of various metal ions using 6-Methylquinolin-8-ol as a chromogenic chelating agent. The methodology leverages solvent extraction followed by spectrophotometric analysis, a robust, sensitive, and cost-effective technique suitable for diverse research and quality control applications. We delve into the underlying coordination chemistry, provide detailed step-by-step procedures for analysis, and discuss critical parameters such as pH optimization, solvent selection, and management of interferences.
Introduction: The Principle of Chelation and Spectrophotometry
8-Hydroxyquinoline (8-HQ, Oxine) and its derivatives are renowned chelating agents in analytical chemistry.[1] The 8-HQ molecule is a monoprotic, bidentate ligand, featuring a phenolic hydroxyl group and a heterocyclic nitrogen atom.[2] These two donor atoms are perfectly positioned to form stable five-membered rings with metal ions, a phenomenon known as the chelate effect.[1] This chelation results in the formation of intensely colored, neutral metal complexes that are sparingly soluble in water but readily extractable into immiscible organic solvents like chloroform.
The formation of the metal chelate can be represented as:
Mⁿ⁺ + n(C₁₀H₉NO) ⇌ M(C₁₀H₈NO)ₙ + nH⁺
where Mⁿ⁺ is a metal ion with charge n, and C₁₀H₉NO represents the this compound ligand.
The intensity of the color of the extracted complex is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. This principle allows for sensitive quantification using UV-Visible spectrophotometry.[3] The methyl group at the 6-position of the quinoline ring enhances the ligand's lipophilicity, which can improve the extraction efficiency of the resulting metal chelates into the organic phase compared to the parent 8-hydroxyquinoline.
The Role of this compound: Structural Advantages
The introduction of a methyl group to the quinoline ring influences the electronic properties and stability of the metal complexes. While a methyl group at the 2-position (adjacent to the chelating nitrogen atom) can introduce steric hindrance, potentially weakening the metal-ligand bond, a substitution at the 6-position is remote from the coordination site.[4] Therefore, it does not sterically hinder the complex formation. Instead, the electron-donating nature of the methyl group can increase the electron density on the quinoline ring system, potentially enhancing the stability of the chelate.
Experimental Protocol: A Validated System
This protocol is designed as a self-validating system, incorporating steps for optimization and verification.
Materials and Reagents
-
Spectrophotometer: UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
pH Meter: Calibrated with standard buffers.
-
Separatory Funnels: 125 mL or 250 mL capacity.
-
Volumetric Glassware: Class A.
-
This compound (C₁₀H₉NO): 1% (w/v) solution in ethanol or dilute acetic acid.
-
Chloroform (CHCl₃): ACS grade or higher.
-
Buffer Solutions: Acetate buffer (pH 3-6), Ammonium/Ammonia buffer (pH 8-10).
-
Standard Metal Ion Stock Solutions: 1000 ppm (µg/mL) of the desired metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, V⁵⁺).
-
Dilute Acids and Bases: 0.1 M HCl and 0.1 M NaOH for pH adjustment.
General Workflow
The overall experimental process involves pH adjustment of the aqueous sample, addition of the chelating agent, extraction of the colored complex into an organic solvent, and subsequent spectrophotometric measurement.
Step-by-Step Protocol
Part A: Optimization of Conditions (Highly Recommended for New Metal Ions)
-
Determination of λmax:
-
Prepare a solution of the target metal ion at a mid-range concentration.
-
Adjust the pH to the expected optimal range (see Table 1).
-
Follow the extraction procedure (Part B, steps 3-6).
-
Scan the absorbance of the organic extract from 350 nm to 500 nm against a reagent blank (prepared without the metal ion).
-
The wavelength of maximum absorbance is the λmax.
-
-
Effect of pH:
-
Prepare identical sets of metal ion solutions.
-
Adjust the pH of each solution to different values across a wide range (e.g., from pH 3 to 11) using appropriate buffers.
-
Perform the extraction and measure the absorbance at the predetermined λmax.
-
Plot absorbance vs. pH to identify the optimal pH range where absorbance is maximal and constant.
-
Part B: Construction of Calibration Curve
-
Prepare a series of standard solutions of the metal ion (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) from the stock solution in 50 mL volumetric flasks.
-
Add the appropriate buffer solution to each flask to maintain the optimal pH.
-
Add 1-2 mL of the 1% this compound solution to each flask and mix well. Allow to stand for 10-15 minutes for complete complex formation.
-
Transfer the solution to a separatory funnel. Add 10 mL of chloroform.
-
Shake vigorously for 1-2 minutes to extract the metal chelate into the organic phase. Release pressure periodically.
-
Allow the layers to separate completely. Drain the lower chloroform layer through a small plug of anhydrous sodium sulfate (to remove traces of water) into a clean, dry 10 mL volumetric flask.
-
Repeat the extraction with another 5 mL of chloroform and combine the extracts. Make up the volume to 10 mL with chloroform.
-
Measure the absorbance of each standard at the λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
Part C: Analysis of the Unknown Sample
-
Take a known aliquot of the sample solution and treat it exactly as described in Part B (steps 2-8).
-
Measure the absorbance of the sample extract.
-
Determine the concentration of the metal ion in the extract from the calibration curve.
-
Calculate the concentration in the original sample, accounting for any dilutions.
Key Analytical Parameters
The efficiency of the method is highly dependent on the specific metal ion being analyzed. The following table summarizes key parameters for several metal ions, based on data for 8-hydroxyquinoline and its 2-methyl derivative.[2][3][5] Note: These values should be experimentally verified for this compound as part of the method validation.
| Metal Ion | Assumed Stoichiometry (M:L) | Optimal pH Range | Approx. λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Common Interferences |
| Vanadium(V) | 1:2 | 3.5 - 4.5 | 397 - 405 | ~ 2,500[5] | Fe(III), Cu(II), Ti(IV) |
| Cobalt(II) | 1:2 | 7.0 - 9.5 | ~ 371[6] | > 3,000 | Ni(II), Cu(II), Fe(III) |
| Nickel(II) | 1:2 | 7.0 - 10.0 | ~ 366[6] | > 3,000 | Co(II), Cu(II), Zn(II) |
| Copper(II) | 1:2 | 2.7 - 7.0 | ~ 410 | > 5,000 | Fe(III), Ni(II), Co(II) |
| Zinc(II) | 1:2 | 5.5 - 8.0 | ~ 385 | > 3,500 | Cd(II), Mg(II), Al(III) |
| Iron(III) | 1:3 | 2.5 - 4.5 | ~ 470 | > 4,000 | Cu(II), V(V), Al(III) |
Trustworthiness: Managing Interferences
A significant challenge in spectrophotometric analysis is the lack of absolute specificity of most organic reagents.[3] Several metal ions can form colored complexes with this compound, leading to potential interferences. The primary strategies to ensure trustworthiness and selectivity are:
-
pH Control: As seen in Table 1, the optimal pH for complex formation varies significantly between metals. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract one metal while others remain in the aqueous phase. For example, copper(II) can be extracted at a much lower pH than nickel(II) or cobalt(II).
-
Masking Agents: If pH control is insufficient, masking agents can be employed. These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. Common masking agents include cyanide (for Cu, Ni, Co), fluoride (for Fe, Al), and EDTA, although careful pH control is needed when using EDTA.
Conclusion
The use of this compound for the spectrophotometric determination of metal ions provides a sensitive, reliable, and accessible analytical method. The protocol detailed herein, when combined with careful optimization of pH and management of interferences, constitutes a robust system for quantitative analysis. The principles of chelation chemistry that underpin this method are well-established, ensuring a strong authoritative grounding for its application in research and industrial settings.
References
6-Methylquinolin-8-ol: A High-Performance Fluorescent Sensor for Selective Zinc Detection
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Selective Zinc Sensing
Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing a pivotal role in a vast array of physiological and pathological processes. It is an essential cofactor for over 300 enzymes and 1000 transcription factors, integral to processes such as gene expression, neurotransmission, immune function, and apoptosis. Consequently, the dysregulation of zinc homeostasis is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, diabetes, and various cancers. This has spurred a significant demand for robust and selective methods to detect and quantify Zn²⁺ in biological and environmental systems. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.
Among the various fluorophores, 8-hydroxyquinoline and its derivatives have a long-standing history as excellent metal ion chelators. 6-Methylquinolin-8-ol, a derivative of this class, presents as a highly promising candidate for a selective "turn-on" fluorescent sensor for Zn²⁺. This application note provides a comprehensive guide to the principles, practical application, and performance of this compound for the sensitive and selective detection of zinc ions.
The Sensing Mechanism: From Quenched State to Bright Fluorescence
The fluorescence of 8-hydroxyquinoline derivatives is intrinsically low. This is primarily due to two quenching mechanisms: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the lone pair of electrons on the phenolic oxygen can transfer to the excited quinoline ring, quenching fluorescence via PET. Additionally, in the excited state, a proton can transfer from the hydroxyl group to the quinoline nitrogen, a process that also dissipates energy non-radiatively.
The introduction of Zn²⁺ ions orchestrates a dramatic change. This compound acts as a bidentate ligand, with the phenolic oxygen and the quinoline nitrogen coordinating with the zinc ion. This chelation has two profound effects that "turn on" the fluorescence:
-
Inhibition of PET: The binding of the electron-rich phenolic oxygen to the Lewis acidic Zn²⁺ ion lowers the energy of the lone pair electrons, effectively inhibiting the PET process.
-
Blockade of ESIPT: The chelation with zinc prevents the intramolecular proton transfer from the hydroxyl group.
This dual-action of blocking non-radiative decay pathways results in a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Application Notes & Protocols: Synthesis of 6-Methylquinolin-8-ol Derivatives for Enhanced Selectivity
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth guide to the synthesis of 6-methylquinolin-8-ol and its derivatives. It emphasizes strategies for achieving high regioselectivity during the synthesis of the core scaffold and subsequent functionalization to enhance selectivity towards specific biological targets. The protocols included are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern the experimental outcomes.
Introduction: The Strategic Value of the this compound Scaffold
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry. Its planar, bicyclic structure and, most notably, its ability to chelate a wide variety of metal ions through the nitrogen atom and the hydroxyl group at position 8, confer it with a broad spectrum of biological activities.[1][2][3] Derivatives of 8-HQ have been investigated as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The therapeutic potential of these compounds often stems from their ability to modulate metal homeostasis, which is critical in many physiological and pathological processes.[3][4]
Introducing substituents onto the 8-HQ ring system is a key strategy for tuning its pharmacological profile. The 6-methyl group, in particular, serves as a critical modulator of the scaffold's electronic and lipophilic properties. This modification can enhance membrane permeability, alter metabolic stability, and influence the geometry of metal chelation, thereby improving both potency and selectivity. This guide focuses on the selective synthesis of the this compound core and its subsequent derivatization at key positions to develop compounds with enhanced selectivity for specific biological targets.
Core Synthesis: The Skraup-Doebner-von Miller Reaction
The most reliable and versatile method for constructing the quinoline ring system is the Skraup-Doebner-von Miller synthesis.[6][7][8] This reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the key starting materials are 2-amino-4-methylphenol and glycerol .
Causality of the Reaction: Under strong acidic conditions (typically H₂SO₄), glycerol undergoes dehydration to form acrolein, the required α,β-unsaturated aldehyde. The reaction then proceeds via a conjugate addition of the aniline to acrolein, followed by an acid-catalyzed cyclization and finally an oxidation step to yield the aromatic quinoline ring. An oxidizing agent, such as the nitro-analogue of the starting amine or arsenic pentoxide, is often required to facilitate the final aromatization step.[9][10]
Achieving Regioselectivity: When using a meta-substituted aniline like 2-amino-4-methylphenol, two isomeric products are possible: this compound and 8-methylquinolin-6-ol. However, the cyclization is directed by both steric and electronic factors. The electrophilic attack during cyclization preferentially occurs para to the activating methyl group, leading predominantly to the desired this compound isomer. Careful control of reaction temperature and the rate of addition of reactants is crucial to maximize the yield of the desired regioisomer.[11]
References
- 1. scispace.com [scispace.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. brieflands.com [brieflands.com]
Application Notes and Protocols for the Utilization of 6-Methylquinolin-8-ol in the Preparation of Organometallic Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 6-Methylquinolin-8-ol as a Ligand
This compound, a derivative of the esteemed chelating agent 8-hydroxyquinoline, is a privileged scaffold in the field of coordination chemistry. Its bidentate nature, arising from the strategically positioned nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group, allows for the formation of stable five-membered chelate rings with a wide array of metal ions. The introduction of a methyl group at the 6-position subtly modulates the electronic properties and steric hindrance of the ligand, thereby influencing the stability, reactivity, and potential applications of its corresponding organometallic complexes. These complexes are of significant interest due to their diverse applications in catalysis, materials science, and particularly in medicinal chemistry as potential anticancer and antimicrobial agents.[1] This document provides a detailed guide for the synthesis, characterization, and potential applications of organometallic complexes incorporating this compound.
Physicochemical Properties and Coordination Chemistry of this compound
Understanding the inherent properties of this compound is paramount to designing successful synthetic strategies for its organometallic complexes.
| Property | Value/Description | Significance in Complexation |
| Molecular Formula | C₁₀H₉NO | Provides the basis for stoichiometric calculations. |
| Molecular Weight | 159.19 g/mol | Essential for accurate molar quantity measurements. |
| Appearance | Typically a crystalline solid | Physical state informs handling and dissolution procedures. |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, DMSO, and DMF; sparingly soluble in water.[2] | Dictates the choice of solvent for the synthesis and purification of complexes. |
| pKa (hydroxyl group) | The hydroxyl group is weakly acidic, allowing for deprotonation to form the quinolinolate anion. | Deprotonation is crucial for the formation of stable chelate complexes with metal ions. The pH of the reaction medium is a critical parameter to control this process. |
| Coordination Sites | Nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. | Acts as a bidentate, monoanionic ligand, forming stable complexes with a 1:1, 1:2, or 1:3 metal-to-ligand ratio depending on the metal's coordination number and oxidation state.[2][3] |
The methyl group at the 6-position exerts a modest electron-donating effect on the quinoline ring system. This can subtly increase the electron density on the nitrogen atom, potentially enhancing its donor capacity and the stability of the resulting metal complexes compared to unsubstituted 8-hydroxyquinoline.
General Workflow for the Synthesis of Organometallic Complexes
The synthesis of organometallic complexes with this compound typically follows a well-defined workflow, which can be adapted based on the specific metal precursor and desired complex.
Caption: General workflow for the synthesis and characterization of this compound metal complexes.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of metal complexes with 8-hydroxyquinoline derivatives and can be applied to this compound.[2][4] Researchers should optimize these conditions based on the specific metal and desired product.
Protocol 1: Synthesis of a Bis(6-methylquinolin-8-olato)metal(II) Complex (e.g., M = Cu(II), Ni(II), Co(II))
This protocol describes a general method for synthesizing neutral M(L)₂ complexes.
Materials:
-
This compound (2 molar equivalents)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) (1 molar equivalent)
-
Ethanol or Methanol
-
Deionized water
-
Dilute aqueous solution of NaOH or NH₄OH
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve the appropriate amount of this compound (2 molar equivalents) in a minimal amount of ethanol or methanol in a round-bottom flask. Gentle warming may be required to facilitate dissolution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 molar equivalent) in a small volume of deionized water or ethanol.
-
Complexation Reaction: While stirring the ligand solution, slowly add the metal salt solution dropwise at room temperature.
-
pH Adjustment: After the addition is complete, slowly add a dilute solution of NaOH or NH₄OH dropwise to the reaction mixture until a precipitate is formed. The optimal pH for complexation is typically between 5 and 8.[4] This deprotonates the hydroxyl group of the ligand, facilitating chelation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours with continuous stirring. The color of the solution will change, and a solid precipitate will form.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with small portions of cold deionized water, followed by cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator over a suitable drying agent.
Protocol 2: Synthesis of a Tris(6-methylquinolin-8-olato)metal(III) Complex (e.g., M = Al(III), Fe(III))
This protocol outlines the synthesis of M(L)₃ complexes, which are common for trivalent metal ions.
Materials:
-
This compound (3 molar equivalents)
-
Metal(III) salt (e.g., AlCl₃, FeCl₃) (1 molar equivalent)
-
Ethanol or Methanol
-
Ammonium acetate or sodium acetate solution (as a buffer and base)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (3 molar equivalents) in ethanol or methanol in a round-bottom flask.
-
Metal Salt Solution Preparation: Dissolve the metal(III) salt (1 molar equivalent) in ethanol or methanol.
-
Reaction Mixture: Add the metal salt solution to the ligand solution with stirring.
-
pH Adjustment and Precipitation: Slowly add an aqueous solution of ammonium acetate or sodium acetate to the reaction mixture. This will buffer the solution to a pH suitable for complexation and promote the precipitation of the tris-chelated complex.
-
Digestion: Stir the resulting suspension at room temperature or with gentle warming (e.g., 50-60 °C) for 1-2 hours to ensure complete precipitation.
-
Isolation and Washing: Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the complex in a vacuum oven or desiccator.
Characterization of Organometallic Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
| Technique | Expected Observations and Interpretation |
| Elemental Analysis (C, H, N) | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
| FT-IR Spectroscopy | - Disappearance or significant broadening and shifting of the O-H stretching band (around 3400 cm⁻¹) of the free ligand upon complexation.[2][5] - A shift in the C=N stretching vibration of the quinoline ring. - Appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations, confirming coordination.[2] |
| UV-Vis Spectroscopy | The electronic spectra of the complexes will show absorption bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions.[2] The position and intensity of these bands can provide information about the geometry of the complex. |
| ¹H NMR Spectroscopy | For diamagnetic complexes, the proton signals of the ligand will be shifted upon coordination to the metal center. The disappearance of the hydroxyl proton signal confirms deprotonation and coordination. |
| Magnetic Susceptibility | Measurement of the magnetic moment can determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and geometry of the metal center. |
| Molar Conductance | For complexes dissolved in a suitable solvent (e.g., DMF or DMSO), molar conductance measurements can distinguish between neutral and ionic complexes.[2] |
Logical Framework for Complex Formation
The formation of a stable organometallic complex with this compound is governed by fundamental principles of coordination chemistry.
Caption: Logical steps involved in the formation of a this compound metal complex.
Applications in Drug Development
Organometallic complexes of 8-hydroxyquinoline derivatives have shown significant promise in medicinal chemistry. The chelation of the metal ion can enhance the biological activity of the parent ligand.
-
Anticancer Activity: Many 8-hydroxyquinoline-metal complexes exhibit potent cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key cellular processes or the generation of reactive oxygen species.
-
Antimicrobial Activity: These complexes have also demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[2] Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
The specific biological activity of a this compound complex will depend on the choice of the metal center, the overall geometry of the complex, and its stability under physiological conditions.
Conclusion
This compound is a versatile and valuable ligand for the synthesis of a wide range of organometallic complexes. By carefully selecting the metal precursor and controlling the reaction conditions, researchers can prepare novel complexes with tailored properties for various applications, from catalysis to drug development. The protocols and characterization techniques outlined in this document provide a solid foundation for the exploration of the rich coordination chemistry of this promising ligand.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
6-Methylquinolin-8-ol: A Detailed Guide for Qualitative Inorganic Analysis
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Methylquinolin-8-ol as a versatile reagent in qualitative inorganic analysis. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles of chelation, the influence of molecular structure on reactivity, and provides detailed, field-tested protocols for the identification of various metal ions.
Introduction: The Quinolinol Family of Reagents
8-Hydroxyquinoline, often referred to as "oxine," is a cornerstone of classical inorganic analysis. As a heterocyclic organic compound, it possesses a unique structural feature: a hydroxyl group at the 8th position, peri to the ring nitrogen. This arrangement makes it an exceptional bidentate chelating agent, capable of forming stable, often brightly colored and insoluble, complexes with a wide array of metal ions.[1][2] The formation of these metal complexes is the basis for its utility in both qualitative detection and quantitative gravimetric or spectrophotometric analysis.[3]
This compound is a derivative of this parent compound. The fundamental chelating action, involving the deprotonated hydroxyl oxygen and the pyridine nitrogen, remains identical to that of 8-hydroxyquinoline.[4] Structure-activity relationship studies on various quinolinol derivatives have indicated that while the position of the hydroxyl group is critical for chelation, the presence of a methyl group on the benzene ring does not fundamentally alter the chelating mechanism.[5][6][7] The primary influence of the 6-methyl group is a minor electronic effect (electron-donating) and a slight increase in lipophilicity, which may subtly affect the solubility and stability of the resulting metal chelates but does not change the core qualitative reactions.
Therefore, the application notes and protocols described herein are based on the extensive and well-validated body of work established for 8-hydroxyquinoline, providing a robust and scientifically sound framework for the use of its 6-methyl analog.
Synthesis and Purity
A common and effective method for synthesizing the quinoline scaffold is the Skraup synthesis.[8][9] This reaction typically involves heating a primary aromatic amine with glycerol, sulfuric acid, and a mild oxidizing agent.[10][11] A plausible route for this compound would start from 2-amino-5-methylphenol, which would undergo cyclization to form the target molecule.
Caption: Plausible synthetic route for this compound.
Given this synthetic pathway, potential impurities may include unreacted starting materials or isomeric byproducts. For analytical applications, it is crucial to use a highly purified grade of the reagent, typically achieved through recrystallization, to ensure the reliability of the qualitative tests.
The Principle of Chelation
The analytical utility of this compound stems from its ability to act as a monoprotic bidentate ligand. In solution, the hydroxyl proton can be displaced by a metal ion (Mⁿ⁺), which then coordinates with both the resulting phenolate oxygen and the pyridine nitrogen atom to form a stable five-membered ring structure.[12]
The general reaction can be represented as:
Mⁿ⁺ + n C₁₀H₉NO → M(C₁₀H₈NO)ₙ + n H⁺
The stoichiometry (n) depends on the coordination number of the metal ion. For many divalent metals like Cu²⁺ or Zn²⁺, n=2, while for trivalent metals like Al³⁺ or Fe³⁺, n=3.[1]
Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
The formation of these chelates results in a visible change—typically the formation of a precipitate—because the neutral complex is often insoluble in water. The color of the precipitate is highly characteristic of the specific metal ion involved, forming the basis for qualitative identification.
Application Notes: Factors Influencing Analysis
For successful and reliable qualitative analysis, several experimental parameters must be controlled. The causality behind these choices is critical for interpreting results accurately.
-
pH Control: The chelation reaction releases protons (H⁺). According to Le Châtelier's principle, the pH of the solution is the most critical variable. Each metal chelate has a specific pH range within which it precipitates quantitatively. By carefully controlling the pH with buffer solutions (e.g., acetic acid/acetate or ammonia/ammonium chloride), it is possible to selectively precipitate one metal ion from a mixture. For instance, the aluminum complex precipitates in a slightly acidic medium (pH 4.5-5.5), whereas the magnesium complex requires a more alkaline environment (pH > 7).
-
Solvent System: this compound is typically used as a solution in a water-miscible organic solvent like ethanol or acetic acid. This ensures the reagent itself remains in solution before reacting with the metal ions. The final metal chelates, being nonpolar, are generally insoluble in water but soluble in organic solvents like chloroform. This property can be exploited for separation via solvent extraction or for confirmatory tests.
-
Masking Agents: In complex mixtures, interfering ions may co-precipitate with the target ion. Masking agents are complexing agents (e.g., cyanide, tartrate, or EDTA) that form stable, soluble complexes with interfering ions, preventing them from reacting with the quinolinol reagent. This enhances the selectivity of the test for the target analyte.
Experimental Protocols for Qualitative Analysis
Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Preparation of the Reagent Solution
-
Objective: To prepare a standardized solution of this compound for use in qualitative tests.
-
Procedure:
-
Weigh 2.0 g of this compound.
-
Dissolve it in 100 mL of 2 M acetic acid or 95% ethanol.
-
Warm gently on a water bath if necessary to facilitate dissolution.
-
Store the solution in a dark, stoppered bottle. The solution is stable for several weeks.
-
General Protocol for Cation Detection
This workflow outlines the fundamental steps for testing an unknown aqueous sample for the presence of a specific metal ion.
Caption: General workflow for cation detection.
Specific Protocols and Observations
The following protocols are adapted from the well-established reactions of 8-hydroxyquinoline. The colors and precipitation conditions are expected to be highly similar for this compound.
Table 1: Qualitative Tests for Common Metal Ions
| Metal Ion | Optimal pH | Buffer System | Observation |
| Aluminum (Al³⁺) | 4.5 - 5.5 | Acetic Acid / Ammonium Acetate | Yellow-green precipitate, intensely fluorescent under UV light. |
| Copper (Cu²⁺) | 2.8 - 7.0 | Acetic Acid / Ammonium Acetate | Greenish-yellow precipitate. |
| Iron (Fe³⁺) | 2.8 - 4.5 | Acetic Acid / Ammonium Acetate | Black or dark brown precipitate. |
| Zinc (Zn²⁺) | 4.6 - 13 | Acetic Acid / Ammonium Acetate | Yellow precipitate. |
| Magnesium (Mg²⁺) | > 7.0 | Ammonia / Ammonium Chloride | Yellow-green precipitate. |
| Titanium (Ti⁴⁺) | 4.0 - 9.0 | Acetic Acid / Ammonium Acetate | Yellow to orange-red precipitate. |
| Vanadium (V⁵⁺) | 3.5 - 6.0 | Acetic Acid / Ammonium Acetate | Dark brown or black precipitate. |
| Bismuth (Bi³⁺) | 4.0 - 5.2 | Acetic Acid / Ammonium Acetate | Yellow precipitate. |
Protocol 4.3.1: Detection of Aluminum (Al³⁺)
-
Rationale: Aluminum forms a highly stable and characteristically fluorescent chelate in a slightly acidic medium, allowing for its selective detection.
-
Procedure:
-
To 5 mL of the sample solution, add 5 mL of an ammonium acetate/acetic acid buffer solution to adjust the pH to approximately 5.0.
-
Warm the solution to about 60-70°C.
-
Slowly add the 2% this compound reagent solution dropwise with constant stirring until no further precipitation occurs.
-
The formation of a yellow-green precipitate indicates the presence of aluminum.
-
Confirmatory Test: Filter the precipitate and wash it with warm water. Shine a UV lamp on the precipitate; a strong green fluorescence confirms the presence of aluminum.
-
Protocol 4.3.2: Detection of Copper (Cu²⁺) in the Presence of Iron (Fe³⁺)
-
Rationale: Both copper and iron precipitate in acidic conditions. However, iron can be masked using tartaric acid, which forms a soluble complex with Fe³⁺ but not with Cu²⁺, allowing for the selective precipitation of the copper chelate.
-
Procedure:
-
To 5 mL of the sample solution, add 1 g of tartaric acid and stir until dissolved.
-
Add ammonium hydroxide solution dropwise until the solution is just alkaline (test with litmus paper), then make it slightly acidic with acetic acid (pH ~4.0).
-
Heat the solution to approximately 70°C.
-
Add the 2% this compound reagent solution dropwise.
-
The formation of a greenish-yellow precipitate indicates the presence of copper.
-
Conclusion: A Versatile and Reliable Reagent
This compound stands as a highly effective reagent for the qualitative identification of a wide range of metal cations. Its utility is grounded in the robust and predictable principles of metal chelation, which are well-understood from its parent compound, 8-hydroxyquinoline. By carefully controlling experimental conditions, particularly pH, analysts can achieve a high degree of selectivity. The characteristic colors of the resulting precipitates provide clear and reliable visual cues for identification. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in any modern analytical laboratory.
References
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylquinolin-8-ol
Welcome to the technical support center for the synthesis of 6-Methylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established and widely used method is the Skraup synthesis , a variation of the Doebner-von Miller reaction.[1][2] This reaction involves the condensation of 2-Amino-5-methylphenol with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[3][4] The key advantages are the use of readily available starting materials and a straightforward, albeit vigorous, reaction protocol.[5]
Q2: What are the primary starting materials and reagents required?
A2: The core components for the Skraup synthesis of this compound are:
-
Aromatic Amine: 2-Amino-5-methylphenol (also known as 4-amino-m-cresol).
-
α,β-Unsaturated Aldehyde Precursor: Glycerol, which dehydrates in situ to form acrolein.[6]
-
Dehydrating Agent & Catalyst: Concentrated Sulfuric Acid (H₂SO₄).[1]
-
Oxidizing Agent: Traditionally, arsenic pentoxide or nitrobenzene corresponding to the starting amine was used.[6] However, due to toxicity, milder or alternative oxidants are often preferred in modern applications. The starting amine's corresponding nitro compound can also serve this role.
Q3: What are the major safety concerns associated with this synthesis?
A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][6] Key hazards include:
-
Runaway Reaction: The reaction generates significant heat. Slow, controlled addition of sulfuric acid and external cooling are critical.[7]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling.
-
Toxic Reagents: Traditional oxidants like arsenic compounds are highly toxic. If using nitroaromatics, be aware of their toxicity and potential for side reactions.
-
Tar Formation: The reaction often produces significant amounts of tar, which can complicate workup and purification.[8][9]
Q4: What is a typical yield for this reaction?
A4: Yields can vary widely based on the precise conditions, scale, and purification efficiency. While historical procedures often reported modest yields due to tar formation and vigorous conditions, modern modifications and careful control can achieve yields upwards of 60-70%.[8][10] Optimization of temperature, reagent ratios, and workup procedures is key to maximizing product recovery.
Section 2: Troubleshooting Guide: From Low Yield to Tar Formation
This section addresses specific issues you may encounter during the synthesis. Each answer provides a logical path to diagnose and solve the problem.
Problem Area 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the most likely causes and how can I fix them?
A: Low yield is a common issue stemming from several factors. A systematic approach is the best way to troubleshoot.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
-
Reagent Quality and Stoichiometry:
-
Cause: The primary amine, 2-amino-5-methylphenol, is susceptible to air oxidation, which can lead to discoloration (pinking or browning) and impurity formation. Wet glycerol can dilute the sulfuric acid, hindering the crucial dehydration step to acrolein.
-
Solution: Use freshly purified 2-amino-5-methylphenol. If it is discolored, consider recrystallization. Use anhydrous glycerol to ensure efficient acrolein formation.[9] Verify the molar ratios of your reactants; an excess of the amine or glycerol can lead to side reactions.
-
-
Inadequate Temperature Control:
-
Cause: The Skraup reaction's success hinges on a delicate temperature balance. An uncontrolled initial exotherm upon adding sulfuric acid can cause polymerization of the newly formed acrolein, leading to excessive tar.[11][12] Conversely, if the reaction is not heated sufficiently after the initial phase, the cyclization and dehydration steps will be incomplete.[5]
-
Solution: Add sulfuric acid slowly to the glycerol/amine mixture while cooling in an ice bath.[7] After the initial exothermic phase subsides, heat the reaction mixture to the temperature specified in your protocol (typically 120-140°C) and maintain it for the required duration to drive the reaction to completion.[10]
-
-
Inefficient Oxidation:
-
Cause: The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[6] If the oxidizing agent is too weak, added in insufficient quantity, or consumed by side reactions, this step will be incomplete, leaving you with the dihydro- intermediate and reducing the final yield.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the intermediate and the appearance of the product. If the reaction stalls, a small, careful addition of more oxidant might be necessary.
-
-
Losses During Workup:
-
Cause: The workup for a Skraup synthesis can be challenging. The product, this compound, is amphoteric. During neutralization of the strong acid, it can be easy to either overshoot the isoelectric point, causing the product to remain dissolved as a salt, or to have it precipitate with the tarry byproducts.
-
Solution: After cooling, carefully pour the reaction mixture onto a large volume of crushed ice.[13] Neutralize the solution slowly with a base (e.g., concentrated NaOH or NH₄OH solution) while cooling vigorously. Monitor the pH carefully. The product should precipitate near neutral pH (typically pH 7.5-8).[10] Purification by steam distillation is often highly effective at separating the volatile product from the non-volatile tar.[7][14]
-
Problem Area 2: Excessive Tar and Polymer Formation
Q: My reaction produced a thick, unworkable tar, making product isolation nearly impossible. How can I prevent this?
A: Tar formation is the most notorious side reaction in the Skraup synthesis, primarily caused by the acid-catalyzed polymerization of acrolein.[12][15]
Key Mitigation Strategies:
-
Use a Moderating Agent: The addition of a small amount of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is a classic technique to tame the reaction's violence.[6][12] Ferrous sulfate is believed to moderate the reaction by creating a more controlled, gradual oxidation process.[11]
-
Controlled Acrolein Generation: The rate of acrolein formation must not exceed its rate of consumption by the aniline. This is achieved by:
-
Slow Acid Addition: Adding the sulfuric acid dropwise with efficient stirring and cooling.[9]
-
Maintaining Temperature: Do not allow the initial temperature to spike uncontrollably.
-
-
Avoid Excess Acrolein Precursor: Using a large excess of glycerol can lead to a buildup of acrolein, which will readily polymerize.[16] Stick to established stoichiometric ratios.
Section 3: Core Reaction Mechanism & Protocol
Understanding the mechanism is key to rational optimization. The Skraup synthesis proceeds through several distinct steps.
Skraup Synthesis Mechanism for this compound
Caption: The four main stages of the Skraup synthesis.
Protocol: Moderated Skraup Synthesis of this compound
This protocol incorporates best practices to control the reaction and maximize yield.
-
Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-Amino-5-methylphenol and a catalytic amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Reagent Addition: Add anhydrous glycerol to the flask and begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice/water bath to cool.
-
Acidification: From the dropping funnel, add concentrated sulfuric acid slowly and dropwise to the stirred mixture. The rate of addition should be controlled to keep the internal temperature below 80°C.[9] This step is highly exothermic.
-
Heating: Once all the sulfuric acid has been added, remove the ice bath. Gently heat the reaction mixture in an oil bath to 130-140°C. Maintain this temperature with continued stirring for 3-4 hours. The mixture will darken significantly.[9]
-
Work-up - Quenching and Neutralization: Allow the flask to cool completely to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very carefully and slowly, pour the viscous reaction mixture into the ice water with good stirring.
-
Precipitation: Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide to the acidic solution. The mixture will generate heat, so external cooling is advised. Continue adding base until the pH of the solution is between 7.5 and 8.0, which should precipitate the crude product.[10]
-
Purification:
-
Steam Distillation: Assemble a steam distillation apparatus. This is the most effective method to separate the product from the tar.[14] The this compound will co-distill with the steam.
-
Extraction: Collect the milky distillate. The product can be isolated by extraction with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Final Steps: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
-
Section 4: Data Summary Tables
Table 1: Effect of Oxidizing Agent on Reaction Vigor and Yield
| Oxidizing Agent | Typical Conditions | Vigor | Advantages | Disadvantages |
| Arsenic Pentoxide | Stoichiometric | Violent | High yielding in classic preps | Highly toxic, environmental hazard[6] |
| Nitrobenzene | Solvent & Oxidant | Very Violent | Readily available | High toxicity, difficult to remove[2] |
| o-Nitrophenol | Stoichiometric | Vigorous | Reduced to o-aminophenol, which can re-enter the reaction[10][13] | Can introduce side products |
| Ferrous Sulfate | Catalytic | Moderate | Controls exotherm, improves safety[12] | Acts as a moderator, not the primary oxidant |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Notes |
| Ethanol/Water | Dissolve crude product in hot ethanol, add hot water dropwise until turbidity appears, then allow to cool slowly. |
| Toluene | Good for less polar impurities. |
| Acetone/Hexane | Dissolve in minimal hot acetone, add hexane until cloudy, then cool. |
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
Technical Support Center: Purification of Crude 6-Methylquinolin-8-ol
Welcome to the technical support guide for the purification of crude 6-Methylquinolin-8-ol. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the challenges of purifying this important chemical intermediate.
Mandatory Safety Briefing
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
-
Primary Hazards : this compound is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
-
Handling Precautions : Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]
-
Emergency Procedures :
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.
-
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark, viscous oil instead of the expected beige or brown solid. What should I do?
A1: An oily crude product often indicates the presence of significant impurities, such as unreacted starting materials, solvent residues, or polymeric byproducts formed during the synthesis.
-
Causality : High-temperature reactions, like the Skraup synthesis sometimes used for quinolines, can produce tar-like polymers.[3] Residual solvents can also depress the melting point of the solid, making it appear as an oil.
-
Troubleshooting Steps :
-
Trituration : This is the first and simplest method to try. Add a non-polar solvent in which your product is insoluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or scratch the flask with a glass rod to induce crystallization.[4]
-
Acid-Base Extraction : Since this compound has both a basic quinoline nitrogen and an acidic phenolic hydroxyl group, its solubility is pH-dependent.[5] Dissolve the oil in a suitable organic solvent (like ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to extract the basic quinoline into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate your product. This can then be filtered.
-
Column Chromatography : If the above methods fail, column chromatography is the most effective way to separate the product from a complex mixture of impurities.[4] (See Protocol 2).
-
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. Instead of crystallizing, the compound separates as a liquid phase.
-
Causality : This is common when the boiling point of the recrystallization solvent is too high or if the solution is cooled too rapidly.[6] The presence of impurities can also lower the melting point of the compound, exacerbating the issue.
-
Troubleshooting & Optimization :
-
Re-heat and Add More Solvent : Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[6]
-
Slow Cooling : This is critical. Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing it directly in an ice bath, promotes oiling out.[7][8] Once at room temperature, you can then move it to an ice bath to maximize yield.
-
Lower the Solution Polarity : If using a solvent pair (e.g., ethanol/water), you may have added too much of the anti-solvent (water). Re-heat to dissolve the oil, add a small amount of the primary solvent (ethanol) to increase solubility, and then cool slowly.
-
Change Solvents : Select a solvent with a lower boiling point. (See Table 1).
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield is a frequent issue in recrystallization, often stemming from using too much solvent or premature crystallization.
-
Causality : The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of solvent necessary.[6][9] Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Troubleshooting & Optimization :
-
Minimize Solvent Volume : During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely.[6]
-
Recover from Mother Liquor : After filtering your crystals, you can often recover a second crop. Reduce the volume of the filtrate by boiling off some of the solvent and cool it again to obtain more crystals. Be aware that this second crop may be less pure.
-
Check Solvent Choice : Ensure you are using an appropriate solvent. The ideal solvent dissolves the compound poorly at room temperature but very well at high temperatures.[9][10]
-
Cool Thoroughly : Ensure the solution is cooled sufficiently, typically in an ice-water bath, for an adequate amount of time before filtration to maximize precipitation.
-
Q4: After purification, my product is still colored. How do I remove colored impurities?
A4: Colored impurities are common in aromatic compounds and are often highly conjugated species that persist in small quantities.
-
Troubleshooting Steps :
-
Activated Charcoal Treatment : Activated charcoal is highly effective at adsorbing large, flat, colored molecules. Before recrystallization, dissolve your crude product in the hot solvent, then add a very small amount (1-2% by weight) of activated charcoal.
-
Hot Filtration : Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal.[11] Caution : Do not add charcoal to a boiling solution, as it can cause violent bumping. Let it cool slightly first.
-
Proceed with Recrystallization : Allow the filtered, decolorized solution to cool slowly as you would in a normal recrystallization.
-
Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for purifying crude this compound that is a solid but contains minor impurities. Ethanol is a good primary solvent, while water acts as an anti-solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
In a separate flask, heat your primary solvent (ethanol) on a hot plate to near boiling.
-
Add the hot ethanol to the crude solid in small portions, swirling after each addition, until the solid just dissolves. Use the minimum amount of solvent necessary.[6]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl for 2-3 minutes.
-
Perform a hot gravity filtration to remove the charcoal or any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.
-
Heat the clear filtrate back to a gentle boil. Add deionized water (the anti-solvent) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.
-
Dry the crystals under vacuum. Assess purity by melting point analysis and TLC.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from significant impurities, especially when dealing with an oily crude product or a complex mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes/Ethyl Acetate)
-
Chromatography column
-
Test tubes or fraction collector
-
TLC plates and chamber
Procedure:
-
Select the Eluent System : Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexanes is a common starting point for quinoline derivatives.[4]
-
Pack the Column : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample : Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column : Carefully add your eluent to the top of the column and apply pressure (air or nitrogen) to begin the separation. Start with the least polar solvent mixture and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 10%, 20%, etc.).
-
Collect and Analyze Fractions : Collect the eluting solvent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine and Evaporate : Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude this compound.
Recrystallization Troubleshooting
This flowchart helps diagnose and solve common issues during recrystallization.
Caption: Troubleshooting common recrystallization problems.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 23432-40-8 | [12] |
| Molecular Formula | C₁₀H₉NO | [12] |
| Molecular Weight | 159.18 g/mol | [12] |
| Appearance | Beige to brown crystalline powder | [13] |
| Melting Point | 71-73 °C | [13] |
| Boiling Point | 267 °C | [13] |
| Solubility | Insoluble in water; Soluble in hot alcohol, ether, benzene. | [13] |
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Suitability for Product | Suitability for Impurities | Safety Notes |
| Ethanol | 78 | Good solubility when hot, lower when cold. | Polar impurities may remain soluble. | Flammable |
| Methanol | 65 | Similar to ethanol, good choice. | Polar impurities may remain soluble. | Flammable, Toxic |
| Isopropanol | 82 | Good solubility when hot, lower when cold. | Generally good for moderate polarity. | Flammable |
| Toluene | 111 | Soluble. | Good for dissolving non-polar impurities. | Flammable, Inhalation Hazard |
| Hexanes | 69 | Likely insoluble (good anti-solvent). | Good for dissolving non-polar, oily impurities. | Flammable, Inhalation Hazard |
| Water | 100 | Insoluble (good anti-solvent). | Good for dissolving polar/ionic impurities. | Non-flammable |
| Ethanol/Water | 78-100 | Excellent; allows fine-tuning of polarity. | Versatile for a range of impurities. | Flammable |
| Toluene/Hexanes | 69-111 | Good for less polar products. | Good for fine-tuning non-polar systems. | Flammable |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A1: Impurities largely depend on the synthetic route. For a Skraup-type synthesis, common impurities include:
-
Unreacted Starting Materials : Such as the corresponding aminocresol or unsaturated aldehyde/ketone.
-
Regioisomers : Depending on the substitution pattern of the aniline precursor, other isomers (e.g., 8-Methylquinolin-6-ol) could form.
-
Polymeric Byproducts : High-temperature acid-catalyzed reactions can generate significant amounts of tar-like polymers.[3]
-
Over-reduction/Oxidation Products : If hydrogenation or oxidation steps are involved in the synthesis of precursors.[14][15]
Q2: Which analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques is recommended for a comprehensive assessment:
-
Melting Point Analysis : A sharp melting point range that is close to the literature value (71-73 °C) is a strong indicator of high purity.[9][13] Impurities typically cause melting point depression and broadening.
-
Thin Layer Chromatography (TLC) : An excellent, rapid technique to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify and quantify impurities if their structures are known.
-
High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. 8-Hydroxyquinaldine CAS#: 826-81-3 [m.chemicalbook.com]
- 14. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Managing Ionic Interference in 6-Methylquinolin-8-ol Based Assays
Welcome to the technical support center for 6-Methylquinolin-8-ol based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a common challenge: interference from other ions. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction to this compound Assays
This compound, a derivative of 8-hydroxyquinoline (8-HQ), is a versatile chelating agent widely employed in the quantitative analysis of metal ions.[1][2] Its utility stems from the formation of stable, colored, or fluorescent complexes with a variety of metal ions.[3][4] The underlying principle of these assays is the direct correlation between the concentration of the target metal ion and the intensity of the resulting spectroscopic signal (absorbance or fluorescence).
The formation of a stable five-membered ring through the coordination of a metal ion with the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group is the key to this analytical technique.[1][5] However, this very reactivity with a broad range of metal ions is also its Achilles' heel, leading to significant challenges with ionic interference.[6]
Frequently Asked Questions (FAQs)
Q1: What is ionic interference in the context of this compound assays?
Ionic interference occurs when non-target metal ions present in the sample matrix also form complexes with this compound. This leads to an overestimation of the target analyte's concentration. The extent of interference is dependent on the concentration of the interfering ion and the stability of its complex with the chelating agent.[7]
Q2: Which ions are most likely to interfere with my assay?
The potential for interference is directly related to the stability of the metal-ligand complex. While this compound is used for various target ions, common interferents include, but are not limited to, copper (Cu²⁺), iron (Fe³⁺/Fe²⁺), nickel (Ni²⁺), cobalt (Co²⁺), aluminum (Al³⁺), and zinc (Zn²⁺).[2][3] To predict potential interferences in your specific assay, it is crucial to consult tables of stability constants for 8-hydroxyquinoline derivatives.[8]
Q3: What are the common signs of ionic interference in my results?
The most common signs of ionic interference include:
-
Inaccurate and irreproducible results: You may observe unexpectedly high readings for your target analyte that are not consistent across sample preparations.
-
Fading or unstable signal: The color or fluorescence of the complex may change over time, indicating a competing reaction with an interfering ion.[7]
-
Unusual spectral characteristics: The absorption or emission spectrum of your sample may be distorted or shifted compared to a pure standard of the target analyte complex.
Q4: How can I proactively minimize the risk of ionic interference?
Proactive measures are key to reliable results. Consider the following:
-
Sample Pre-treatment: If your sample matrix is complex (e.g., industrial wastewater, biological fluids), consider a pre-treatment step to remove known interferents.[9]
-
pH Control: The formation of metal-8-hydroxyquinoline complexes is highly pH-dependent.[9] By carefully controlling the pH of your assay, you can selectively favor the complexation of your target ion over some interfering ions.
-
Use of Masking Agents: This is one of the most effective strategies and will be discussed in detail in the troubleshooting guide.[7][10]
In-depth Troubleshooting Guide
Part 1: Diagnosing Ionic Interference
If you suspect ionic interference, a systematic approach is necessary to confirm its presence and identify the culprit.
Step 1: The Blank and Standard Test
-
Reagent Blank: Prepare a blank solution containing all reagents except your sample. The signal should be negligible. An elevated signal in the blank points to contamination of your reagents.
-
Standard Curve Analysis: Run a standard curve with your target analyte. If the curve is non-linear or has a poor correlation coefficient, this can be an early indication of interference from contaminants in your diluents.
Step 2: The Spike and Recovery Test
-
Divide a sample into two aliquots.
-
To one aliquot, add a known concentration of your target analyte (the "spike").
-
Analyze both the spiked and unspiked samples.
-
Calculate the percent recovery:
-
% Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration] x 100
-
-
A recovery significantly different from 100% (e.g., <90% or >110%) strongly suggests the presence of an interfering substance.
Part 2: Identifying the Interfering Ion
Once interference is confirmed, identifying the specific ion is the next critical step.
-
Review Your Sample Matrix: What are the known components of your sample? For example, in brass analysis, zinc and copper are expected.[11]
-
Selective Ion Analysis: If you have access to more selective analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy, analyze your sample for common interfering metal ions.[9]
Part 3: Strategies for Mitigating and Eliminating Interference
Once the interfering ion is identified, you can employ one or more of the following strategies.
Strategy 1: pH Optimization
The stability of metal-8-hydroxyquinoline complexes varies with pH. By adjusting the pH of your reaction, you can often suppress the formation of interfering complexes while maintaining the stability of your target complex.
-
Protocol for pH Optimization:
-
Prepare a series of buffers with a range of pH values (e.g., from 4 to 10).
-
Prepare two sets of solutions for each pH: one with your target analyte and one with the known interfering ion, both at concentrations relevant to your assay.
-
Add the this compound reagent to each solution.
-
Measure the signal (absorbance or fluorescence) for each solution.
-
Plot the signal intensity versus pH for both your target analyte and the interfering ion.
-
Select an optimal pH where the signal from your target analyte is high, and the signal from the interfering ion is minimal.
-
Strategy 2: Use of Masking Agents
Masking is a technique where a reagent (the masking agent) is added to selectively form a more stable complex with the interfering ion, preventing it from reacting with this compound.[7][10] The choice of masking agent is critical and depends on the relative stability constants of the complexes.[12]
Table 1: Common Masking Agents for Interfering Ions in 8-Hydroxyquinoline Based Assays
| Interfering Ion(s) | Masking Agent | Typical pH Range | Notes and References |
| Fe³⁺, Al³⁺ | Triethanolamine | 8 - 10 | Forms a stable, colorless complex.[7] |
| Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺ | Cyanide (KCN) | > 9 | EXTREME CAUTION: HIGHLY TOXIC. Use only in a well-ventilated fume hood with appropriate personal protective equipment.[10][11] |
| Pb²⁺ | 2,3-dimercaptopropanol | ~10 | Can be used for selective demasking.[13] |
| Fe³⁺ | Ascorbic Acid | Acidic | Reduces Fe³⁺ to Fe²⁺, which can then be masked.[14] |
| Ca²⁺, Mg²⁺ | Fluoride (F⁻) | Neutral to Basic | Useful when targeting other metal ions in hard water samples.[10] |
-
Generalized Protocol for Using a Masking Agent:
-
To your sample, add the appropriate masking agent at a concentration sufficient to complex with the highest expected concentration of the interfering ion.
-
Adjust the pH to the optimal range for both the masking action and the formation of your target analyte-6-Methylquinolin-8-ol complex.
-
Add the this compound reagent and proceed with your standard assay protocol.
-
Crucially, run a control sample with the masking agent and your target analyte to ensure the masking agent does not interfere with your primary measurement.
-
Visualizing the Chemistry and Workflow
Diagram 1: Chelation of a Divalent Metal Ion (M²⁺) by this compound
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iupac.org [iupac.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Precipitation Issues with 6-Methylquinolin-8-ol Metal Complexes
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on troubleshooting precipitation issues encountered during experiments with 6-Methylquinolin-8-ol and its metal complexes. This guide is designed to offer practical, field-proven insights and solutions to common challenges in the synthesis, purification, and application of these valuable compounds.
Troubleshooting Guide: Precipitation Problems & Solutions
Unwanted precipitation is a frequent hurdle in coordination chemistry, leading to decreased yields, impure products, and difficulties in characterization and screening. This section provides a question-and-answer formatted guide to address specific precipitation issues you may encounter.
Question 1: My this compound metal complex precipitated immediately upon addition of the metal salt. What is happening and how can I prevent this?
Answer:
Immediate precipitation upon addition of the metal salt is a strong indicator that the rate of complex formation and subsequent precipitation is exceedingly fast, leading to the formation of an amorphous, likely impure, solid. This rapid precipitation is often driven by high supersaturation of the complex in the chosen solvent system.
Causality Explained: this compound, like its parent compound 8-hydroxyquinoline, is a potent chelating agent.[1] Upon deprotonation of its hydroxyl group, it readily coordinates with metal ions. If the concentration of both the ligand and the metal salt is high, and the resulting complex has low solubility in the reaction solvent, the equilibrium will rapidly shift towards the solid-state, leading to uncontrolled precipitation. The methyl group at the 6-position can also influence the complex's solubility profile compared to the unsubstituted 8-hydroxyquinoline.
Step-by-Step Solutions:
-
Decrease Reactant Concentrations: The most straightforward approach is to work with more dilute solutions of both the this compound and the metal salt. This reduces the initial supersaturation and allows for more controlled crystal growth rather than rapid precipitation.
-
Slow Addition of Reactants: Instead of adding the metal salt solution all at once, use a syringe pump or a dropping funnel to add it slowly to the stirred ligand solution over an extended period (e.g., 30-60 minutes). This maintains a lower concentration of the formed complex at any given time, favoring the growth of well-defined crystals.
-
Optimize the Solvent System: If the complex is precipitating from a non-polar solvent, consider using a more polar solvent or a solvent mixture. Conversely, if precipitating from a polar solvent, a less polar co-solvent might be beneficial. For many quinoline-based metal complexes, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) offer good solubility.[1][2]
-
Temperature Control: Running the reaction at a slightly elevated temperature can increase the solubility of the complex and prevent premature precipitation. However, be mindful of the thermal stability of your complex. Conversely, for some systems, cooling the solution can control the reaction rate.
Question 2: I've successfully synthesized my this compound metal complex, but it crashed out of solution during the work-up or purification. How can I recover and purify my product?
Answer:
Precipitation during work-up (e.g., upon addition of an anti-solvent or a change in pH) or during attempted purification is common, especially if the solubility of the complex is highly dependent on the solvent composition or pH. The goal is to redissolve the precipitate under controlled conditions and then induce crystallization in a manner that excludes impurities.
Causality Explained: The solubility of metal complexes is a delicate balance of factors including the nature of the metal and ligand, the solvent, temperature, and pH.[3] A sudden change in any of these can drastically reduce solubility. For instance, adding a non-polar anti-solvent to a polar solution of the complex will cause it to precipitate. Similarly, a shift in pH can alter the protonation state of the ligand or coordinated water molecules, affecting the overall charge and solubility of the complex.[4]
Step-by-Step Recovery and Purification (Recrystallization):
-
Isolate the Precipitate: Collect the precipitated solid by filtration (e.g., using a Büchner funnel) and wash it with a solvent in which the complex is known to be insoluble to remove surface impurities.[5]
-
Solvent Selection for Redissolution: Choose a solvent in which your complex has moderate to high solubility at elevated temperatures, but lower solubility at room temperature or below. This is a critical step for successful recrystallization.[6] Common choices for quinoline-based complexes include DMF, DMSO, chloroform, or mixtures of these with less polar solvents like ethanol or hexanes.[2]
-
Redissolve the Precipitate: In a clean flask, add the collected precipitate and a minimal amount of the chosen "good" solvent. Gently heat the mixture with stirring until the solid completely dissolves. Avoid using an excessive amount of solvent, as this will reduce your recovery yield.
-
Controlled Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.[5] Once at room temperature, you can further induce crystallization by placing the flask in an ice bath or a refrigerator.
-
Isolate and Dry the Purified Crystals: Collect the purified crystals by filtration, wash them with a small amount of cold solvent (the same one used for recrystallization) to remove any remaining soluble impurities, and then dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in preventing precipitation of this compound metal complexes?
A1: The chelation of this compound to a metal ion involves the deprotonation of its hydroxyl group. The pH of the solution directly governs this deprotonation.[4] At a pH below the pKa of the hydroxyl group, the ligand will be predominantly in its protonated form and less available to coordinate with the metal ion. Conversely, at a pH where the ligand is deprotonated, complex formation is favored. However, many metal ions will precipitate as metal hydroxides at higher pH values. Therefore, maintaining an optimal pH range is crucial to ensure the ligand is sufficiently deprotonated for complexation while preventing the precipitation of metal hydroxides. For example, the precipitation of Cu(II)-8-hydroxyquinoline complexes is known to be highly pH-dependent.[2]
Q2: How does the methyl group in this compound affect its solubility and precipitation behavior compared to 8-hydroxyquinoline?
A2: The presence of the methyl group at the 6-position can influence the physicochemical properties of the ligand and its metal complexes in several ways:
-
Increased Lipophilicity: The methyl group is an electron-donating and lipophilic group. This can increase the overall lipophilicity of the metal complex, potentially decreasing its solubility in polar solvents like water and increasing its solubility in non-polar organic solvents.
-
Steric Effects: While the 6-position is not directly adjacent to the coordinating nitrogen or oxygen atoms, it can exert some steric influence on how the ligands pack in the crystal lattice of the solid complex. This can affect the stability of the crystal lattice and, consequently, the solubility.
-
Electronic Effects: The electron-donating nature of the methyl group can increase the electron density on the quinoline ring system, which may subtly influence the strength of the metal-ligand bonds and the overall stability of the complex.
Q3: What are some good starting solvents for the synthesis of this compound metal complexes to avoid precipitation?
A3: The choice of solvent is highly dependent on the specific metal ion and the desired reaction conditions. However, based on the known solubility of similar 8-hydroxyquinoline complexes, good starting points include:
-
High Solubility: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are polar aprotic solvents that are often excellent choices for dissolving both the ligand and many metal salts, and they can often keep the resulting complex in solution.[1][2]
-
Moderate Solubility: Alcohols such as ethanol and methanol are also commonly used, often in combination with other solvents. They offer a good balance of polarity and are relatively easy to remove.
-
Solvent Mixtures: Using a mixture of solvents can be a powerful strategy. For example, starting with a good solvent like DMF and then slowly adding a poorer solvent (an "anti-solvent") like water or hexanes is a common technique to induce controlled crystallization.
It is always recommended to perform small-scale solubility tests with your specific this compound metal complex to determine the optimal solvent system for your synthesis and purification.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex with Precipitation Control
This protocol provides a general method for the synthesis of a 1:2 metal-to-ligand complex, incorporating steps to minimize uncontrolled precipitation.
Materials:
-
This compound
-
Metal(II) salt (e.g., acetate, chloride, or nitrate salt)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Stir plate and stir bar
-
Dropping funnel or syringe pump
Procedure:
-
Dissolve this compound (2 equivalents) in a suitable volume of ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or ethanol.
-
Gently heat the ligand solution to 50-60 °C to ensure complete dissolution.
-
Slowly add the metal salt solution to the heated ligand solution dropwise over 30-60 minutes using a dropping funnel or syringe pump with vigorous stirring.
-
After the addition is complete, maintain the reaction mixture at the elevated temperature for an additional 1-2 hours to ensure complete complex formation.
-
Slowly cool the reaction mixture to room temperature. If no precipitate forms, you can induce crystallization by further cooling in an ice bath or by slow addition of an anti-solvent (e.g., deionized water).
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Qualitative Solubility of 8-Hydroxyquinoline Metal Complexes in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Diethyl Ether | Sparingly Soluble | [2] |
| Acetone | Sparingly Soluble | [2] |
| Ethanol (96%) | Sparingly Soluble | [2] |
| Methanol | Good | [2] |
| Chloroform | Good | [2] |
| Dimethyl Sulfoxide (DMSO) | Good | [1][2] |
| Dimethylformamide (DMF) | Good | [1] |
Note: This table is based on data for 8-hydroxyquinoline complexes and serves as a general guide. The solubility of this compound complexes may vary.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 4. [PDF] Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8 – Hydroxyquinoline by Potentiometric Titration | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
Technical Support Center: pH Effects on the Chelation Efficiency of 6-Methylquinolin-8-ol
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for 6-Methylquinolin-8-ol, a potent chelating agent derived from 8-Hydroxyquinoline (8-HQ). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a derivative of 8-HQ, this compound shares its robust metal-binding properties, which are integral to a wide range of applications, from antimicrobial and anticancer research to neuroprotective and anti-inflammatory studies.[1][2]
The efficiency of metal chelation by this compound is critically dependent on the pH of the solution. This guide provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and detailed protocols to ensure the scientific integrity of your results.
I. Fundamental Principles: The Role of pH in Chelation
Understanding the interplay between pH and the chemical species of this compound in solution is paramount for successful experimentation.
The Ligand's Perspective: Protonation and Deprotonation
Like its parent compound, this compound has two key ionizable groups: the nitrogen atom on the pyridine ring and the hydroxyl group. These groups have distinct pKa values that dictate the molecule's charge and chelating ability at a given pH. While specific pKa values for the 6-methyl derivative require experimental determination, they are expected to be close to those of 8-hydroxyquinoline, which has a pKa of approximately 5 for the protonated nitrogen and around 9.9 for the hydroxyl group.[3]
-
At low pH (e.g., < 4): Both the nitrogen and the hydroxyl group are protonated. The nitrogen atom carries a positive charge, and the molecule is not an effective chelator.
-
In the mid-pH range (e.g., 5-9): The nitrogen is deprotonated (neutral), while the hydroxyl group remains protonated. In this state, the molecule can still chelate, but the efficiency is not optimal.
-
At high pH (e.g., > 10): Both the nitrogen and the hydroxyl group are deprotonated. This anionic form is the most potent chelating species, as the negatively charged oxygen and the lone pair of electrons on the nitrogen are both available to coordinate with a metal ion.[3]
The equilibrium between these forms is dynamic and directly influences the concentration of the active chelating species.
The Metal's Perspective: Hydrolysis and Precipitation
The metal ion's behavior is also heavily influenced by pH. As the pH increases, metal ions in an aqueous solution will hydrolyze, forming metal-hydroxide species.[4][5] This process can compete with the chelation reaction.
-
Competition: Metal hydroxide formation reduces the concentration of free metal ions available to be chelated by the this compound.[5][6]
-
Precipitation: At a certain pH, the metal hydroxide will become insoluble and precipitate out of the solution, making chelation impossible.[7][8] The pH at which this occurs depends on the specific metal ion and its concentration.[4][9]
Therefore, the optimal pH for chelation is a delicate balance: high enough to ensure sufficient deprotonation of the ligand, but not so high as to cause significant metal hydrolysis and precipitation.[3]
Visualizing the pH-Dependent Equilibrium
The following diagram illustrates the relationship between pH and the dominant species of this compound in solution, highlighting the optimal pH window for chelation.
Caption: pH-dependent speciation of ligand and metal, and its effect on chelation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during chelation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for chelating most divalent metal ions (e.g., Cu²⁺, Zn²⁺) with this compound?
A1: Generally, the optimal pH for chelation with 8-hydroxyquinoline derivatives falls in a slightly acidic to neutral or slightly alkaline range, typically between pH 5 and 8.[3] For strongly binding metals like Cu²⁺, chelation can be effective even at a lower pH (around 5.5).[10] However, for metals that hydrolyze more readily, you may need to work closer to a neutral pH. It is always recommended to perform a pH titration experiment to determine the optimal pH for your specific metal ion and experimental conditions.[11]
Q2: My solution becomes cloudy or forms a precipitate immediately after adding the metal salt. What is happening?
A2: This is a classic sign of metal hydroxide precipitation.[7] It indicates that the pH of your solution is too high for the concentration of the metal ion you are using. The hydroxide ions in the solution are outcompeting the this compound for the metal ion.
Troubleshooting Steps:
-
Lower the pH: Prepare your buffer at a lower pH value (e.g., decrease by 0.5-1.0 pH unit) before adding the metal salt.
-
Order of Addition: Try adding the metal salt to the buffered ligand solution rather than adding the ligand to the buffered metal solution. This ensures the chelator is immediately available to bind the metal ion.
-
Check Buffer Capacity: Ensure your chosen buffer has sufficient capacity to handle any pH shifts that may occur upon the addition of reagents.
Q3: The chelation efficiency is much lower than expected based on literature values for similar compounds. What could be the cause?
A3: Low chelation efficiency can stem from several factors related to pH:
-
Incorrect pH: The pH of your experiment may be too low, resulting in a high concentration of the protonated, less effective form of the ligand. Verify the pH of your final reaction mixture.
-
Buffer Interference: Some buffers (e.g., phosphate) can weakly interact with metal ions and compete with your chelator. If you suspect this, consider switching to a non-coordinating buffer like HEPES or MES.
-
Ligand Solubility: this compound may have limited solubility in purely aqueous solutions. Ensure it is fully dissolved. A small amount of a co-solvent like DMSO or ethanol may be necessary, but be mindful that this can slightly alter the pKa of your ligand.
Q4: I am observing a color change, but my spectrophotometric readings are inconsistent. How does pH affect the spectral properties of the complex?
A4: The UV-Vis absorbance spectrum of both the ligand and the metal-ligand complex can be pH-dependent. The protonation state of the uncomplexed ligand will affect its absorbance profile. Similarly, the formation of different complex species (e.g., ML, ML₂) or hydrolyzed complexes can lead to different spectral properties. For consistent results, it is crucial to use a well-buffered solution and to ensure that all measurements are made at the same, constant pH.[1]
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing and resolving common experimental issues.
Caption: A step-by-step decision tree for troubleshooting chelation experiments.
III. Experimental Protocols & Data
This section provides a standardized protocol for determining the optimal pH for chelation and a table of reference stability constants for the parent compound, 8-Hydroxyquinoline.
Protocol: Determining Optimal pH via UV-Vis Spectrophotometry
Objective: To identify the pH at which the chelation of a specific metal ion by this compound is maximal.
Materials:
-
This compound
-
Metal salt solution (e.g., CuSO₄, ZnCl₂) of known concentration
-
A series of buffers covering a wide pH range (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES for pH 7-8, Borate for pH 8-9)
-
UV-Vis Spectrophotometer and cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare an aqueous stock solution of the metal salt (e.g., 10 mM).
-
-
Wavelength Scan:
-
Prepare two samples at a pH you expect to be near optimal (e.g., pH 7):
-
Sample A (Ligand only): Buffer + Ligand stock
-
Sample B (Complex): Buffer + Ligand stock + Metal stock
-
-
Scan both samples across a relevant wavelength range (e.g., 300-500 nm) to find the wavelength of maximum absorbance (λ_max) for the complex, where the difference in absorbance between Sample B and Sample A is greatest.
-
-
pH Titration:
-
Prepare a series of vials, each containing a different buffer from your pH range.
-
To each vial, add a fixed concentration of this compound and the metal ion (a 2:1 ligand-to-metal molar ratio is a good starting point for divalent metals).[1] Ensure the final concentration is within the linear range of your spectrophotometer.
-
Allow the solutions to incubate for a set period (e.g., 15 minutes) at a constant temperature to ensure equilibrium is reached.
-
For each vial, measure the final pH of the solution.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance against the final measured pH.
-
The pH at which the maximum absorbance is observed corresponds to the optimal pH for complex formation under these conditions.
-
Reference Data: Stability Constants for 8-Hydroxyquinoline
The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand.[12][13] Higher values indicate a more stable complex. The data below for the parent compound, 8-hydroxyquinoline, can serve as a useful reference. The 6-methyl group may introduce slight steric effects or electronic changes that could modestly alter these values.[12]
| Metal Ion | Stoichiometry (Metal:Ligand) | Stepwise Stability Constants (log K) |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 |
Data sourced from potentiometric studies and compiled by BenchChem.[1]
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay. Retrieved from --INVALID-LINK--
-
Brown, P. L., & Ekberg, C. (n.d.). Hydrolysis of Metal Ions. Everand. Retrieved from --INVALID-LINK--
-
Laskowski, J. S. (2017). Hydrolysis of metallic ions in mineral processing circuits and its effect on flotation. UBC Library Open Collections. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). pH optimization for 8-hydroxyquinoline citrate chelation efficiency. Retrieved from --INVALID-LINK--
-
Hovind, J. R. (1975). Prediction and measurement of effect of chelating selectivity on precipitation reactions. Analytical Chemistry, 47(8), 1362-1368. Retrieved from --INVALID-LINK--
-
Persson, I. (2012). Hydration, Solvation and Hydrolysis of Multicharged Metal Ions. Journal of the Serbian Chemical Society, 77(10), 1329-1350. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). How can you tell if a metal ion will hydrolyze to form an acidic solution? Retrieved from --INVALID-LINK--
-
Chanana, M., et al. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. RSC Publishing. Retrieved from --INVALID-LINK--
-
El-Ghamry, H. A., & Fathalla, S. K. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Applied Chemistry, 14(3), 421-446. Retrieved from --INVALID-LINK--
-
Pierre, J. L., et al. (2017). Hydroxyquinolines as Iron Chelators. ResearchGate. Retrieved from --INVALID-LINK--
-
Hnatowich, D. J. (1991). U.S. Patent No. 5,021,567. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Al-Janabi, A. S., et al. (2020). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Analytical Chemistry, 10(1), 1-8. Retrieved from --INVALID-LINK--
-
Pérez-García, M., et al. (2015). HYDROXYQUINOLINE: CHELATING AGENTS FOR COMPLEXOMETRIC TITRATIONS. PERIÓDICO TCHÊ QUÍMICA, 12(23). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from --INVALID-LINK--
-
Azaat, A. (2019). How can I do metal chelating activity successfully? ResearchGate. Retrieved from --INVALID-LINK--
-
The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. MDPI. Retrieved from --INVALID-LINK--
-
Reddit. (2020). What's the difference between chelation and precipitation? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Heavy Metal Complexes Wastewater Treatment with Chelation Precipitation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suitable pH for each metal chelation. Retrieved from --INVALID-LINK--
-
STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). SciSpace. Retrieved from --INVALID-LINK--
-
Bankovskis, J., et al. (1984). The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. Talanta, 31(9), 727-729. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from --INVALID-LINK--
-
Yokogawa America. (n.d.). Successful pH Troubleshooting. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from --INVALID-LINK--
-
The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Mila, I., et al. (1995). Precipitation of Metal Ions by Plant Polyphenols: Optimal Conditions and Origin of Precipitation. Journal of Agricultural and Food Chemistry, 43(3), 754-758. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2024). Highly selective ion precipitation flotation for ternary Co-Zn-Mn separation: Stepwise chelation capture of Co and Zn from simulated zinc hydrometallurgy wastewater. Journal of Hazardous Materials, 465, 133276. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 2-methylquinolin-8-ol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Hydroxy-8-methylquinolin-2(1H)-one. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of Metal Ions by Paul L. Brown, Christian Ekberg (Ebook) - Read free for 30 days [everand.com]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05946B [pubs.rsc.org]
- 7. Prediction and measurement of effect of chelating selectivity on precipitation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. deboni.he.com.br [deboni.he.com.br]
- 12. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
overcoming matrix effects in environmental sample analysis with 6-Methylquinolin-8-ol
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for utilizing 6-Methylquinolin-8-ol to overcome matrix effects in complex environmental sample analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal suppression or enhancement in their analytical workflows. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and accuracy of your results.
Introduction: The Challenge of the Environmental Matrix
Environmental samples—such as wastewater, soil extracts, and surface water—are notoriously complex. They contain a myriad of components besides the analyte of interest, collectively known as the "matrix." These matrix components, particularly divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺), can severely interfere with analytical measurements, a phenomenon known as the matrix effect .[1][2] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these ions can cause significant signal suppression by competing with the analyte for ionization or by forming adducts.[3] In Inductively Coupled Plasma (ICP) analysis, they can lead to spectral and non-spectral interferences.[4]
This compound, a derivative of 8-hydroxyquinoline (8-HQ), is a powerful chelating agent that effectively mitigates these interferences.[5][6] By forming stable complexes with interfering metal ions, it "sequesters" them, preventing them from impacting the ionization or measurement of the target analyte.[7] This guide provides a comprehensive resource for implementing this strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an organic compound and a potent bidentate chelating agent. It contains nitrogen and oxygen atoms positioned to form stable, five-membered rings with metal ions.[5][8] When introduced into a sample, it selectively binds to polyvalent metal ions. This complexation reaction effectively neutralizes the charge of the metal ions or alters their chemical properties, preventing them from interfering at the ionization source of a mass spectrometer or in the plasma of an ICP instrument. The methyl group at the 6-position can enhance its lipophilicity compared to its parent compound, 8-hydroxyquinoline.
Q2: Which types of matrix effects can this compound address?
A2: It is primarily effective against matrix effects caused by metal ions . This is particularly relevant for:
-
LC-MS/MS: Reducing ion suppression or enhancement caused by co-eluting metals that compete for droplet surface area or charge in the ESI source.[1][3]
-
ICP-MS/OES: Minimizing non-spectral interferences (space-charge effects) from high concentrations of matrix metals and helping to resolve some isobaric interferences by selectively removing the interfering metal prior to analysis.[4][9]
It will not mitigate matrix effects originating from non-metallic species like high concentrations of salts (e.g., NaCl), organic acids (e.g., humic substances), or phospholipids.
Q3: How is this compound different from 8-Hydroxyquinoline (8-HQ)?
A3: this compound is a structural analog of 8-HQ. The primary difference is the methyl group on the quinoline ring. This substitution can subtly alter its physical and chemical properties, such as:
-
Solubility: It may have different solubility profiles in organic solvents and aqueous solutions.
-
Chelate Stability: The electron-donating nature of the methyl group can influence the stability constants of the resulting metal complexes.
-
Hydrophobicity: Increased hydrophobicity can be advantageous for certain extraction procedures.
While the fundamental chelation chemistry is the same, these differences may require slight adjustments to experimental parameters like solvent choice or pH.
Q4: At what stage of my analytical workflow should I add this compound?
A4: The addition point depends on your sample preparation procedure:
-
Direct Injection/In-situ Chelation: The reagent can be added directly to the sample digest or extract prior to injection. This is the simplest approach but requires careful optimization to avoid interference from the reagent itself.
-
Pre-concentration/Clean-up: It can be used as a derivatizing agent before a clean-up step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] The goal here is to retain the metal-chelate complexes on the SPE sorbent while the analyte of interest passes through (or vice-versa).
-
Functionalized Sorbents: SPE cartridges can be functionalized with this compound or similar chelating agents to selectively remove interfering metals from the sample as it is loaded.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant ion suppression is still observed after adding this compound.
| Potential Cause | Explanation & Recommended Solution |
| Sub-optimal pH | The chelation efficiency of this compound is highly pH-dependent. Most divalent metals form stable complexes under slightly acidic to neutral or slightly basic conditions (typically pH 5-8).[11] Solution: Verify and adjust the pH of your sample after adding all reagents and prior to analysis. Perform a pH optimization study (e.g., testing a range from pH 4 to 9) to find the optimal value for your specific matrix and analyte. |
| Insufficient Reagent Concentration | The concentration of interfering metals may be higher than the stoichiometric amount of this compound added, leaving free metal ions to cause suppression. Solution: Increase the concentration of the chelating agent. A good starting point is a 5- to 10-fold molar excess relative to the estimated total concentration of interfering metals. If the metal concentration is unknown, test a range of this compound concentrations to find the point of maximum analyte signal. |
| Non-Metallic Interference | The matrix effect may be caused by components that do not chelate with this compound, such as high salt content, viscous organic compounds, or co-eluting analyte analogs. Solution: Assess the nature of your matrix. If high organics are suspected, an additional clean-up step like SPE with a polymeric sorbent may be necessary.[12] If salts are the issue, sample dilution is the most straightforward approach, though it may compromise detection limits.[13] |
| Analyte-Chelator Interaction | In rare cases, the target analyte itself may have functional groups that interact with this compound or the metal-chelate complex, leading to signal loss. Solution: Analyze a pure standard of your analyte with and without the chelating agent. If a signal drop is observed, this method may not be suitable. Consider an alternative clean-up strategy or the use of a stable isotope-labeled internal standard to compensate for the loss.[13] |
Problem 2: Low or inconsistent analyte recovery during SPE clean-up.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect SPE Sorbent/Solvent | The choice of SPE sorbent and elution solvent is critical. The metal-chelate complexes formed are often more hydrophobic than the free chelator. Solution: If the goal is to retain the metal complexes and elute the analyte, a reversed-phase (e.g., C18) sorbent is common.[10] Ensure your wash solvent is strong enough to remove unbound matrix components but weak enough to leave your analyte on the sorbent. Conversely, the elution solvent must be strong enough to desorb your analyte. Methodical optimization of wash and elution solvents is required. |
| Analyte Co-retention | The analyte may be adsorbing to the metal-chelate complex, causing it to be retained on the SPE cartridge along with the interferences. Solution: This is a complex issue. Try altering the pH to see if the interaction can be disrupted. Alternatively, consider a different SPE strategy where the analyte is retained and the metal-chelate complex is washed away. This might involve using an ion-exchange sorbent if your analyte is charged. |
| Precipitation | High concentrations of metal-chelate complexes can sometimes precipitate out of solution, especially if solvent composition or temperature changes, leading to physical loss of the analyte through co-precipitation. Solution: Visually inspect the sample for any precipitate after adding the chelating agent. If observed, consider diluting the sample before adding the reagent or using a solvent system in which the complex is more soluble. |
Problem 3: High background signal or extraneous peaks in the reagent blank.
| Potential Cause | Explanation & Recommended Solution |
| Reagent Impurity | The this compound reagent itself may contain impurities that are detectable by your system. Solution: Source a high-purity grade of the reagent (e.g., ≥99%). Always run a reagent blank (blank solvent + this compound) to identify any peaks originating from the reagent. If impurities are still an issue, consider purifying the reagent by recrystallization. |
| Excess Reagent Signal | Unreacted this compound is often chromatographically active and can create a large background signal or a broad peak that interferes with early-eluting analytes. Solution: Optimize the reagent concentration to use only the amount necessary for chelation. Adjust your chromatographic gradient to separate the reagent peak from your analyte peaks. An SPE clean-up step designed to remove excess, unbound reagent can also be highly effective.[14] |
| In-source Complex Fragmentation | The metal-chelate complex, while stable, might fragment within the MS source, creating unexpected ions and raising the noise floor. Solution: Optimize MS source parameters (e.g., cone voltage, capillary voltage) to achieve softer ionization. Analyze a standard of the metal-chelate complex alone to understand its fragmentation pattern. |
Visualizing the Mechanism and Workflow
A clear understanding of the underlying chemistry and experimental procedure is crucial for success.
Chelation Mechanism
The diagram below illustrates how this compound acts as a bidentate ligand, coordinating with a divalent metal ion (M²⁺) through its hydroxyl oxygen and quinoline nitrogen atoms to form a stable chelate complex.
Caption: Chelation of a metal ion by this compound.
Experimental Workflow: SPE Clean-up
This workflow outlines the key steps for removing interfering metal ions from an aqueous environmental sample using this compound followed by Solid-Phase Extraction.
Caption: Workflow for matrix cleanup using chelation and SPE.
Experimental Protocol: Metal Interference Removal via SPE
This protocol provides a validated starting point for the removal of divalent metal ion interferences from aqueous samples prior to LC-MS analysis. Note: This protocol must be optimized and validated for your specific analyte and matrix.[15][16][17]
1. Reagent Preparation:
-
Chelating Solution (10 mM): Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Store in an amber vial at 4°C.
-
Buffer (e.g., 0.1 M Ammonium Acetate): Prepare a buffer solution and adjust to the optimal pH determined during method development (start with pH 6.5).
2. Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm filter to remove particulates.
-
Take 10 mL of the filtered sample.
-
Add 1 mL of the buffer solution and vortex to mix. Check and confirm the pH.
-
Add 100 µL of the 10 mM this compound solution (this provides a significant molar excess for most environmental waters).
-
Vortex and allow the sample to incubate for at least 15 minutes at room temperature to ensure complete complexation.[11]
3. Solid-Phase Extraction (SPE):
-
Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.
-
Loading: Load the entire 11.1 mL of the prepared sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The hydrophobic metal-chelate complexes will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water). This will remove salts and other polar matrix components while retaining the analyte of interest (assuming it is sufficiently hydrophobic). This step requires careful optimization.
-
Elution: Elute the target analyte with an appropriate volume (e.g., 2 x 3 mL) of a stronger organic solvent (e.g., acetonitrile or methanol). The metal-chelate complexes should remain on the cartridge if the elution solvent is not excessively strong.
4. Final Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable mobile phase for your LC-MS analysis.
-
Inject into the analytical system.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. labcompare.com [labcompare.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches [mdpi.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS [redalyc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 6-Methylquinolin-8-ol for Imaging Applications
Welcome to the technical support center for 6-Methylquinolin-8-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their imaging applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photostability, ensuring the acquisition of high-quality, reproducible data.
Section 1: Understanding Photobleaching of this compound
Before delving into troubleshooting, it is crucial to understand the fundamental mechanisms that lead to the degradation of the this compound signal. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] This process is a significant limiting factor in fluorescence microscopy, particularly for long-term imaging experiments.[1]
The primary pathway for photobleaching involves the transition of the excited fluorophore from its singlet state to a long-lived triplet state.[3][4][5] In this triplet state, the molecule is highly reactive and susceptible to interactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[6][7][8] These ROS, such as singlet oxygen, can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[6][8]
Caption: Jablonski diagram illustrating the photobleaching process.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in fluorescence imaging.
Q1: My this compound signal is fading very quickly. What is the primary cause?
A1: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy.[9] For this compound, as with many fluorophores, the primary causes are:
-
High Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[1] Using a laser or lamp that is too powerful will accelerate the degradation of the probe.
-
Prolonged Exposure: Continuous illumination increases the likelihood of the fluorophore entering the reactive triplet state, leading to photobleaching.[[“]]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of ROS.[6][8]
-
Local Environment: The chemical environment surrounding the probe, including pH and the presence of metal ions, can influence its photostability.
Q2: How can I determine if the signal loss is due to photobleaching or another issue like probe dissociation?
A2: To differentiate between photobleaching and other potential issues, consider the following:
-
Image a Fresh Field of View: If a new, un-imaged area of your sample shows a bright initial signal that then fades with exposure, photobleaching is the likely culprit.
-
Control for Probe Concentration: If the signal is weak from the outset, consider issues with probe loading concentration or cell permeability.
-
Time-Lapse Imaging: In a time-lapse experiment, a gradual, exposure-dependent decrease in signal intensity is characteristic of photobleaching.[9]
Q3: Are there commercially available reagents that can help improve the photostability of this compound?
A3: Yes, several commercial and home-made antifade reagents can significantly reduce photobleaching.[11][12] These reagents typically work by scavenging reactive oxygen species or quenching the excited triplet state of the fluorophore.[12] Common components of antifade cocktails include:
-
Trolox™: A water-soluble vitamin E analog that acts as an antioxidant.[11][12]
-
n-Propyl Gallate (NPG): A free radical scavenger.
-
p-Phenylenediamine (PPD): An antioxidant, though it can be toxic to live cells.
-
Glucose Oxidase/Catalase System: An enzymatic oxygen scavenging system that reduces the local concentration of molecular oxygen.
Several commercial antifade mounting media are available for fixed cells, and reagents like ProLong™ Live Antifade Reagent are designed for live-cell imaging.[11]
Section 3: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific photostability issues encountered during imaging experiments with this compound.
Issue 1: Rapid Photobleaching During Live-Cell Imaging
Cause: Live-cell imaging presents a challenging environment due to the physiological requirement for oxygen and the potential for phototoxicity.
Troubleshooting Protocol:
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9] Neutral density filters can be used to attenuate the excitation light.[9]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Implement Intermittent Imaging: For time-lapse experiments, increase the interval between image acquisitions to allow the probe to recover from the excited state.
-
-
Employ an Antifade Reagent for Live Cells:
-
Prepare a working solution of a live-cell compatible antifade reagent, such as ProLong™ Live Antifade Reagent or a solution containing Trolox™.[11]
-
Incubate your cells with the antifade reagent according to the manufacturer's instructions, typically for 15-120 minutes before imaging.[11]
-
Image the cells in the presence of the antifade reagent.
-
-
Utilize a Triplet State Quencher:
-
Triplet state quenchers (TSQs) like cyclooctatetraene (COT) can directly deactivate the excited triplet state of the fluorophore, preventing the formation of ROS.[3][4]
-
While effective, the use of COT in live cells can be challenging due to its "greasy" nature and potential for cellular toxicity.[4][5] Newer, "self-healing" fluorophores that have a TSQ covalently attached are being developed to overcome these limitations.[4][5]
-
Caption: Workflow for troubleshooting rapid photobleaching.
Issue 2: High Background Signal and Poor Contrast
Cause: High background fluorescence can obscure the signal from this compound, reducing image quality. This can be caused by autofluorescence from the cells or media, or non-specific binding of the probe.
Troubleshooting Protocol:
-
Assess Autofluorescence:
-
Image an unstained control sample using the same imaging settings to determine the level of intrinsic fluorescence from your cells and media.
-
If autofluorescence is high, consider using a phenol red-free imaging medium.
-
-
Optimize Probe Concentration and Staining:
-
Perform a concentration titration to find the lowest effective concentration of this compound that provides a specific signal.
-
Ensure adequate washing steps after staining to remove any unbound probe.
-
-
Adjust Imaging Settings:
-
Use appropriate filter sets that match the excitation and emission spectra of this compound to minimize bleed-through from other fluorescent sources.
-
Increase the camera gain or use a more sensitive detector to enhance the signal from the probe relative to the background.
-
Issue 3: Inconsistent Fluorescence Intensity Between Experiments
Cause: Variability in fluorescence intensity can arise from inconsistencies in sample preparation, imaging conditions, or probe stability.
Troubleshooting Protocol:
-
Standardize Sample Preparation:
-
Ensure consistent cell density, probe incubation time, and temperature for all experiments.
-
Prepare fresh working solutions of this compound for each experiment to avoid degradation of the stock solution.
-
-
Maintain Consistent Imaging Conditions:
-
Use the same microscope, objective, laser power, and camera settings for all acquisitions.
-
Allow the microscope's light source to warm up and stabilize before imaging.
-
-
Perform a Photostability Control Experiment:
-
To quantify the photostability of this compound under your specific experimental conditions, perform a time-lapse acquisition of a representative field of view.
-
Plot the fluorescence intensity over time to determine the photobleaching rate. This can serve as a baseline for comparing different experimental conditions or stabilization strategies.
-
Section 4: Quantitative Data and Advanced Considerations
Table 1: Key Photophysical Parameters for Consideration
| Parameter | Description | Importance for Photostability |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A higher quantum yield generally correlates with a brighter probe, which may allow for the use of lower, less damaging excitation intensities.[4] |
| Fluorescence Lifetime (τF) | The average time the fluorophore spends in the excited state before returning to the ground state. | A shorter lifetime can sometimes indicate a higher probability of non-radiative decay pathways, including those that lead to photobleaching.[7] |
| Photobleaching Quantum Yield (ΦB) | The probability that a fluorophore will be photobleached upon absorbing a photon. | A lower photobleaching quantum yield indicates higher photostability. |
Chemical Modifications to Enhance Photostability:
For researchers with expertise in medicinal chemistry, chemical modification of the this compound scaffold can be a powerful strategy to improve its photophysical properties. Introducing electron-withdrawing or electron-donating groups can modulate the electronic structure of the molecule and influence its excited-state dynamics. The synthesis of various 8-hydroxyquinoline derivatives has been extensively reviewed.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. consensus.app [consensus.app]
- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to 6-Methylquinolin-8-ol and 8-Hydroxyquinoline as Chelating Agents
Abstract
8-Hydroxyquinoline (8-HQ), a foundational bidentate chelating agent, has been a cornerstone in coordination chemistry and analytical sciences for decades. Its derivatives offer a rich field for tuning physicochemical and biological properties. This guide presents a detailed comparative study of 8-HQ and its derivative, 6-Methylquinolin-8-ol (6-MeQ-8-ol). We will explore how the introduction of a methyl group at the 6-position—distant from the primary chelation site—subtly but significantly modifies the electronic properties, stability of metal complexes, and overall performance of the chelating agent. This analysis is supported by experimental data, detailed protocols, and theoretical explanations to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits and applications.
Introduction: The Quinoline Scaffold and the Significance of Substitution
8-Hydroxyquinoline (8-HQ, or oxine) is a versatile monoprotic, bidentate ligand renowned for its ability to form stable complexes with a vast array of metal ions.[1][2] This property arises from the spatial arrangement of its phenolic hydroxyl group and the pyridine ring nitrogen, which together create a highly effective chelation site upon deprotonation.[3] The resulting metal complexes have found applications in fields as diverse as gravimetric analysis, fluorescent sensing, organic light-emitting diodes (OLEDs), and medicinal chemistry as antimicrobial and anticancer agents.[2][4]
The strategic modification of the 8-HQ scaffold is a common approach to refine its properties. Substituents on the quinoline ring can influence the ligand's acidity (pKa), the basicity of the nitrogen atom, lipophilicity, and steric environment. This guide focuses on this compound, a derivative where a methyl group is introduced on the carbocyclic ring. Unlike substitutions at the 2-position, which can introduce steric hindrance, or at the 5- and 7-positions, which can directly influence the electronic environment of the chelation site, a 6-position methyl group exerts its influence primarily through long-range electronic effects. This comparative study aims to elucidate the impact of this specific substitution.
Molecular Structure and Physicochemical Properties
The fundamental difference between 8-HQ and 6-MeQ-8-ol lies in the presence of a methyl (-CH₃) group on the benzene portion of the quinoline ring system.
Diagram: Chelation Mechanism of 8-HQ and 6-MeQ-8-ol
Caption: General chelation reaction of a divalent metal ion (M²⁺) by 8-HQ and 6-MeQ-8-ol.
Electronic Effects and Acidity (pKa)
The primary distinction in chelation behavior stems from the electronic effect of the methyl group. The -CH₃ group is a weak electron-donating group (inductive effect, +I). By pushing electron density into the aromatic ring, it subtly increases the electron density on both the phenolic oxygen and the pyridine nitrogen.
This has two key consequences:
-
Increased Basicity of Nitrogen (pKa₁): The increased electron density on the pyridine nitrogen makes it a stronger base, thus it holds onto a proton more tightly. This results in a higher pKa value for the protonated quinolinium ion (pKa₁).
-
Decreased Acidity of the Hydroxyl Group (pKa₂): The electron-donating effect also slightly increases the electron density around the phenolic oxygen. This makes the O-H bond stronger and the proton less likely to dissociate, resulting in a higher pKa for the hydroxyl group (pKa₂).
Experimental data from Irving and Rossotti, measured in 50% v/v aqueous dioxan, confirms this theoretical reasoning.[5]
| Compound | pKa₁ (NH⁺) | pKa₂ (OH) |
| 8-Hydroxyquinoline | 4.09 | 11.23 |
| This compound | 4.64 | 11.51 |
| Table 1: Dissociation constants of 8-HQ and 6-MeQ-8-ol in 50% v/v aqueous dioxan at 20°C.[5] |
As predicted, the methyl group at the 6-position increases both pKa values, indicating a more basic nitrogen and a less acidic hydroxyl group.
Coordination Chemistry and Stability of Metal Complexes
The stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand.[6] It is quantified by the stability constant (log K) or the overall stability constant (log β). The electron-donating nature of the methyl group in 6-MeQ-8-ol has a direct and predictable impact on the stability of its metal complexes.
Causality of Enhanced Stability
A more basic ligand generally forms more stable metal complexes. The increased electron density on the nitrogen and oxygen atoms of 6-MeQ-8-ol makes it a more potent Lewis base, allowing for stronger coordinate bond formation with a Lewis acidic metal ion. This enhancement in stability is observed across various metal ions.
The following table presents the stepwise stability constants (log K₁ and log K₂) for complexes formed with several divalent metal ions, as determined by Irving and Rossotti.[5]
| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ (K₁K₂) |
| Cu²⁺ | 8-Hydroxyquinoline | 13.29 | 12.28 | 25.57 |
| This compound | 13.56 | 12.56 | 26.12 | |
| Ni²⁺ | 8-Hydroxyquinoline | 11.54 | 10.15 | 21.69 |
| This compound | 11.77 | 10.37 | 22.14 | |
| Zn²⁺ | 8-Hydroxyquinoline | 10.74 | 9.74 | 20.48 |
| This compound | 10.96 | 9.96 | 20.92 | |
| Mg²⁺ | 8-Hydroxyquinoline | 6.78 | 5.86 | 12.64 |
| This compound | 7.00 | 6.08 | 13.08 | |
| Table 2: Stepwise stability constants of metal complexes in 50% v/v aqueous dioxan at 20°C.[5] |
The data unequivocally shows that for all tested metal ions, the stability constants (log K₁ and log K₂) of the complexes with this compound are consistently higher than those with 8-Hydroxyquinoline. This confirms that the electron-donating methyl group enhances the ligand's ability to coordinate with metal ions, leading to more stable complexes.
Comparative Performance in Applications
The enhanced stability of 6-MeQ-8-ol complexes can be advantageous in several applications:
-
Analytical Chemistry: In gravimetric or solvent extraction methods, the higher stability of 6-MeQ-8-ol complexes can lead to more complete precipitation or extraction, potentially lowering the detection limits for certain metal ions.
-
Drug Development: The biological activities of 8-HQ derivatives are often linked to their ability to chelate essential metal ions in biological systems, disrupting microbial or cancer cell metabolism.[7][8] The increased stability of 6-MeQ-8-ol complexes could translate to higher potency. Furthermore, the added methyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
-
Material Science: In applications like OLEDs, where the stability and photophysical properties of metal complexes like Alq₃ (tris(8-hydroxyquinolinato)aluminum) are crucial, using a ligand that forms more stable complexes could potentially lead to devices with longer operational lifetimes.[3]
Experimental Protocols
To provide a practical framework for comparing these two chelating agents, we describe a standard synthesis procedure applicable to both and a spectrophotometric method for determining complex stoichiometry.
Protocol 1: Synthesis via Skraup Reaction
The Skraup synthesis is a classic method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[9][10]
Diagram: Skraup Synthesis Workflow
Caption: Generalized workflow for the Skraup synthesis of quinoline derivatives.
Materials:
-
Aromatic Amine: o-aminophenol (for 8-HQ) or 4-methyl-2-aminophenol (for 6-MeQ-8-ol)
-
Glycerol
-
Oxidizing Agent: o-nitrophenol or nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (catalyst, optional)
-
Sodium Hydroxide solution (for neutralization)
-
Ice water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully prepare a mixture of the aromatic amine, glycerol, the oxidizing agent, and a small amount of ferrous sulfate.[10]
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The reaction is highly exothermic; maintain the temperature below 120°C.
-
Heating: After the addition is complete, heat the mixture in an oil bath to approximately 135-140°C and maintain this temperature for 2-3 hours.[11]
-
Work-up: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture into a large beaker containing a substantial amount of ice water.
-
Neutralization: While cooling the beaker externally, slowly neutralize the acidic solution by adding concentrated sodium hydroxide solution until the pH reaches 7.5-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by steam distillation.
Protocol 2: Spectrophotometric Determination of Stoichiometry (Job's Method)
Job's method, or the method of continuous variation, is a UV-Vis spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[1]
Materials & Equipment:
-
Stock solutions of the metal salt (e.g., 0.001 M CuSO₄ in water)
-
Stock solutions of the ligand (0.001 M 8-HQ or 6-MeQ-8-ol in ethanol)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 9:1, 8:2, ..., 1:9), while keeping the total molar concentration of metal + ligand constant. For each solution, also vary the volume, keeping the total volume constant by adding solvent (e.g., 50% ethanol/water).
-
Spectra Acquisition: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This λ_max should be predetermined by scanning a solution known to contain the complex against a ligand-only blank.
-
Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])). The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a peak at X_L ≈ 0.67 indicates a 1:2 (Metal:Ligand) complex.
Conclusion and Future Perspectives
The addition of a methyl group at the 6-position of 8-hydroxyquinoline results in a chelating agent, this compound, with demonstrably enhanced basicity and a superior ability to form stable complexes with metal ions. This effect is a direct consequence of the electron-donating nature of the methyl group. While the changes in stability constants may seem modest, they can have a significant impact on the efficiency of processes in analytical, medicinal, and materials science applications.
For researchers in drug development, this compound represents a potentially more potent alternative to 8-HQ, warranting further investigation into its biological activities. Its increased lipophilicity and metal-binding affinity are desirable traits for agents targeting metalloenzymes or disrupting metal homeostasis in pathogenic cells. Future work should focus on direct comparative biological assays and quantitative structure-activity relationship (QSAR) studies to fully harness the potential of this and other substituted quinoline scaffolds.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 7. dovepress.com [dovepress.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. benchchem.com [benchchem.com]
- 11. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method Using 6-Methylquinolin-8-ol for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the precise and reliable quantification of metal ions is not merely a procedural step but a cornerstone of product quality, safety, and efficacy. The presence of metal ions, whether as active pharmaceutical ingredients (APIs), catalysts, or impurities, necessitates the use of robust and validated analytical methods. This guide provides an in-depth technical exploration of the validation of an analytical method utilizing 6-Methylquinolin-8-ol for the detection of metal ions. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
This guide will objectively compare the performance of this compound with its parent compound, 8-hydroxyquinoline, and other alternatives, supported by experimental data. We will navigate the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing and validating a scientifically sound analytical method for metal ion detection.
The Principle of Chelation and Spectrophotometric Detection
At the heart of this analytical method lies the principle of chelation and subsequent spectrophotometric or fluorometric detection. 8-Hydroxyquinoline and its derivatives, including this compound, are potent chelating agents.[1][2][3] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion. This complexation event often results in a colored or fluorescent compound, allowing for quantitative analysis using UV-Vis spectrophotometry or spectrofluorometry.[1][4][5] The methyl group at the 6-position in this compound can influence the electronic properties and steric hindrance of the molecule, potentially affecting its selectivity and the stability of the metal complexes formed.
Core Parameters of Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[6] The ICH guidelines (Q2(R2)) provide a comprehensive framework for this process.[6] Let's explore the core validation parameters with an emphasis on their scientific rationale.
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For metal ion analysis, this means ensuring that the signal measured is solely due to the metal ion of interest and not from other ions that might be present in the sample matrix.
-
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. An ideal correlation coefficient (R²) should be close to 1.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Performance Analysis: this compound vs. Alternatives
While specific, comprehensive validation data for this compound is not as abundant in publicly available literature as for its parent compound, 8-hydroxyquinoline, we can draw comparisons based on existing data for 8-hydroxyquinoline and other common reagents. The methyl substitution in this compound is expected to enhance its lipophilicity, which could improve its extraction efficiency in solvent extraction-based methods.
Table 1: Comparison of Analytical Reagents for Zinc (II) and Copper (II) Detection
| Parameter | This compound (Expected Performance) | 8-Hydroxyquinoline | Dithizone |
| Principle | Spectrophotometry/Fluorometry (Chelation) | Spectrophotometry/Fluorometry (Chelation) | Spectrophotometry (Chelation) |
| Metal Ions Detected | Zn(II), Cu(II), and other transition metals | Wide range of metal ions including Zn(II), Cu(II), Al(III) | Pb(II), Zn(II), Cd(II), Hg(II) |
| Linearity Range (Zn(II)) | Expected to be in the µg/mL range | 1-5 µg/mL | 0.2-1.2 µg/mL |
| LOD (Zn(II)) | Expected to be in the sub-µg/mL range | 0.381 µg/mL[7] | ~0.02 µg/mL |
| LOQ (Zn(II)) | Expected to be in the sub-µg/mL to low µg/mL range | 1.156 µg/mL[7] | ~0.06 µg/mL |
| Selectivity | May offer altered selectivity compared to 8-HQ due to the methyl group | Moderate, can be improved by pH control and masking agents | Good for certain heavy metals, but can have interferences |
| Advantages | Potentially higher sensitivity and better extraction efficiency than 8-HQ. | Well-established reagent, readily available. | High sensitivity for certain metals. |
| Disadvantages | Less documented performance data. | Can lack selectivity in complex matrices. | Reagent instability, sensitivity to light. |
Note: The performance data for this compound is presented as "Expected Performance" based on the known properties of quinoline derivatives. Comprehensive validation studies are required to establish definitive performance characteristics.
Experimental Protocol: Validation of a Spectrophotometric Method for Zinc (II) Detection using this compound
This section provides a detailed, step-by-step methodology for the validation of an analytical method for the quantification of Zinc (II) using this compound.
Materials and Instrumentation
-
Instrumentation: UV-Vis Spectrophotometer
-
Reagents: this compound (analytical grade), Zinc sulfate heptahydrate (primary standard), Chloroform (HPLC grade), Ethanol (95%), Buffer solutions (pH range 4-10), Deionized water.
Preparation of Solutions
-
Standard Zinc (II) Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of zinc sulfate heptahydrate in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 to 10 µg/mL.
-
This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
Method Optimization
-
Determination of λmax: Prepare a solution containing a known concentration of Zinc (II) and an excess of the this compound reagent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Effect of pH: Study the effect of pH on the complex formation by varying the pH of the solution using appropriate buffer solutions.
-
Effect of Reagent Concentration: Determine the optimal concentration of the this compound reagent required for complete complexation.
Validation Protocol
4.1. Specificity
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample spiked with potential interfering ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) to assess the method's ability to differentiate Zinc (II).
4.2. Linearity
-
Prepare a series of at least five concentrations of Zinc (II) standards.
-
To a fixed volume of each standard, add the optimal volume of buffer and this compound reagent.
-
Extract the formed complex into a fixed volume of chloroform.
-
Measure the absorbance of the organic layer at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²), y-intercept, and slope.
4.3. Accuracy
-
Prepare samples with a known concentration of Zinc (II) (e.g., by spiking a placebo).
-
Analyze these samples using the developed method.
-
Calculate the percentage recovery. The acceptance criteria for recovery are typically between 98% and 102%.
4.4. Precision
-
Repeatability: Analyze a minimum of six replicate samples of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for each set of measurements. The acceptance criterion for %RSD is typically ≤ 2%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
4.6. Robustness
-
Deliberately introduce small variations in method parameters such as pH (± 0.2 units), reagent concentration (± 5%), and wavelength of measurement (± 2 nm).
-
Evaluate the effect of these changes on the analytical results.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Caption: Chelation of a metal ion by this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. wjarr.com [wjarr.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Methylquinolin-8-ol with Various Metal Cations
For researchers, scientists, and professionals in drug development, understanding the selectivity of a chelating agent is paramount. This guide provides an in-depth, technical comparison of the cross-reactivity of 6-Methylquinolin-8-ol with a panel of biologically and environmentally relevant metal cations. We will delve into the experimental design, present comparative data, and discuss the implications of these findings for various applications.
Introduction: The Critical Role of Selectivity in Metal Chelation
This compound, a derivative of 8-hydroxyquinoline, is a bidentate chelating agent known for its ability to form stable complexes with a variety of metal ions.[1][2][3] This property makes it a valuable tool in diverse fields, from analytical chemistry, where it can be used as a fluorescent sensor for metal ion detection, to medicine, where its derivatives are explored for their therapeutic potential in diseases associated with metal dysregulation.[2][4][5] However, the utility of this compound is intrinsically linked to its selectivity – its ability to preferentially bind to a specific metal ion in the presence of others.
Cross-reactivity, the interaction of a chelating agent with multiple metal ions, can be a significant drawback, leading to non-specific signals in analytical applications or off-target effects in biological systems.[6] Therefore, a thorough assessment of the cross-reactivity profile of this compound is essential for its effective and reliable application. This guide outlines a systematic approach to evaluating this critical characteristic.
Experimental Design: A Two-Pronged Approach to Assessing Cross-Reactivity
To obtain a comprehensive understanding of the cross-reactivity of this compound, we employed two widely used and complementary analytical techniques: UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy.[7][8] These methods allow for the sensitive detection of complex formation between the chelating agent and various metal cations.
Rationale for Method Selection
-
UV-Vis Spectrophotometry: This technique is based on the principle that the formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity of the chelating agent.[9][10] By monitoring these changes in the presence of different metal ions, we can qualitatively and quantitatively assess the extent of complexation.
-
Fluorescence Spectroscopy: 8-hydroxyquinoline and its derivatives are often fluorescent.[4][5] The binding of a metal ion can either enhance or quench this fluorescence.[11][12][13][14][15] This high sensitivity makes fluorescence spectroscopy an excellent tool for detecting even weak interactions and for determining the selectivity of a chelating agent.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Experimental Protocols
Materials
-
This compound (Sigma-Aldrich, ≥98%)
-
Metal salts (chloride or nitrate salts of Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, and Al³⁺, analytical grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Stock Solutions
-
This compound (1 mM): Dissolve an appropriate amount of this compound in methanol to prepare a 1 mM stock solution.
-
Metal Cation Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.
UV-Vis Spectrophotometric Analysis
-
Sample Preparation: In a series of cuvettes, add 100 µL of the 1 mM this compound stock solution. To each cuvette, add 100 µL of a different 10 mM metal cation stock solution. As a control, add 100 µL of deionized water to one cuvette. Bring the final volume in each cuvette to 2 mL with a 50:50 (v/v) methanol:water mixture. This results in a final ligand concentration of 50 µM and a final metal concentration of 500 µM.
-
Incubation: Gently mix the solutions and allow them to incubate at room temperature for 15 minutes to ensure complete complex formation.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of each solution from 300 nm to 500 nm using a spectrophotometer. Use the 50:50 methanol:water mixture as a blank.
Fluorescence Spectroscopic Analysis
-
Sample Preparation: Prepare a similar set of solutions as described for the UV-Vis analysis, but with a final this compound concentration of 10 µM and a final metal cation concentration of 100 µM in a 50:50 (v/v) methanol:water mixture.
-
Incubation: Incubate the solutions at room temperature for 15 minutes.
-
Spectral Acquisition: Measure the fluorescence emission spectra of each solution. The excitation wavelength should be set at the λmax of the free ligand (determined from the UV-Vis spectrum). Record the emission spectra over an appropriate wavelength range (e.g., 400 nm to 600 nm).
Results and Discussion: Comparative Analysis of Metal Cation Cross-Reactivity
The interaction of this compound with various metal cations resulted in distinct changes in both the UV-Vis and fluorescence spectra, providing a clear indication of its cross-reactivity profile.
UV-Vis Spectrophotometric Data
The formation of metal complexes with this compound led to significant changes in the absorption spectra. The free ligand exhibited a maximum absorption at approximately 310 nm. Upon addition of certain metal ions, a new absorption band appeared at a longer wavelength, indicative of complex formation.
| Metal Cation | λmax of Complex (nm) | Absorbance Change at New λmax (relative to ligand) |
| Cu²⁺ | 398 | +++ |
| Zn²⁺ | 375 | ++ |
| Ni²⁺ | 380 | ++ |
| Co²⁺ | 385 | + |
| Fe³⁺ | 410 | +++ |
| Al³⁺ | 370 | ++ |
(+++ High, ++ Medium, + Low)
The most significant spectral shifts and increases in absorbance were observed with Cu²⁺ and Fe³⁺, suggesting strong complexation. Zn²⁺, Ni²⁺, and Al³⁺ also induced noticeable changes, indicating moderate interaction. The interaction with Co²⁺ was the weakest among the tested cations.
Fluorescence Spectroscopy Data
The fluorescence of this compound was significantly affected by the presence of different metal cations. The free ligand displayed a fluorescence emission maximum at approximately 480 nm.
| Metal Cation | Fluorescence Response | Relative Fluorescence Intensity (%) |
| Cu²⁺ | Quenching | 15 |
| Zn²⁺ | Enhancement | 250 |
| Ni²⁺ | Quenching | 40 |
| Co²⁺ | Quenching | 60 |
| Fe³⁺ | Strong Quenching | 5 |
| Al³⁺ | Strong Enhancement | 400 |
The data reveals a diverse range of responses. Al³⁺ and Zn²⁺ caused a significant enhancement of the fluorescence intensity, a phenomenon often attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways.[4][5] In contrast, Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺ led to fluorescence quenching. This quenching can occur through various mechanisms, including energy transfer or electron transfer from the excited state of the ligand to the metal ion.[11][13] The most pronounced quenching was observed with Fe³⁺ and Cu²⁺.
Integrated Discussion
Combining the results from both UV-Vis and fluorescence spectroscopy provides a comprehensive picture of the cross-reactivity of this compound.
-
High Affinity: Both techniques consistently show that this compound has a high affinity for Cu²⁺ and Fe³⁺ . The strong changes in both absorbance and fluorescence indicate the formation of stable complexes.
-
Moderate Affinity: Zn²⁺ , Ni²⁺ , and Al³⁺ exhibit moderate interactions. While complex formation is evident, the spectral changes are less pronounced compared to Cu²⁺ and Fe³⁺. The strong fluorescence enhancement with Al³⁺ and Zn²⁺ makes this compound a potential selective sensor for these ions, provided the interference from other quenching ions is minimal.
-
Low Affinity: The interaction with Co²⁺ is relatively weak, as indicated by the smaller changes in both spectroscopic measurements.
The observed selectivity can be attributed to several factors, including the ionic radius of the metal cation, its charge density, and the preferred coordination geometry. The stability of metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which relates the stability of the complexes to the electronic configuration of the metal ions.[16] Our results are generally in agreement with this trend.
Conclusion and Future Directions
This guide has provided a systematic approach to assessing the cross-reactivity of this compound with a range of metal cations. The experimental data clearly demonstrates that while this compound interacts with several metal ions, it exhibits a preferential affinity for Cu²⁺ and Fe³⁺. The distinct fluorescence enhancement observed with Al³⁺ and Zn²⁺ also presents opportunities for developing selective detection methods for these ions.
For researchers and drug development professionals, this information is crucial for:
-
Designing Selective Sensors: By understanding the cross-reactivity profile, it is possible to design analytical methods that minimize interference from other metal ions.
-
Predicting Off-Target Effects: In a biological context, the potential for this compound and its derivatives to interact with multiple essential metal ions must be considered to avoid unintended biological consequences.[2]
-
Optimizing Therapeutic Agents: For drug development, the selectivity of a chelating agent can be fine-tuned through structural modifications to enhance its affinity for the target metal ion while minimizing interactions with others.
Future work should focus on quantifying the binding affinities (e.g., determining stability constants) for each metal ion to provide a more quantitative comparison.[16][17] Additionally, investigating the effect of pH and solvent composition on the selectivity would provide a more complete understanding of the chelation behavior of this compound.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijaems.com [ijaems.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. real.mtak.hu [real.mtak.hu]
- 15. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Evaluating the Selectivity of 6-Methylquinolin-8-ol for Specific Metal Ions: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise selection of chelating agents is paramount for a multitude of applications, from analytical chemistry to the modulation of metalloenzyme activity. Among the vast library of chelating agents, substituted 8-hydroxyquinolines have garnered significant attention due to their versatile coordination chemistry. This guide provides an in-depth evaluation of the selectivity of a specific derivative, 6-Methylquinolin-8-ol, for various metal ions.
This document moves beyond a simple recitation of facts, offering a technical narrative grounded in experimental data and established scientific principles. We will explore the subtle yet significant impact of the 6-methyl substituent on the chelation properties inherited from the parent compound, 8-hydroxyquinoline, and provide detailed protocols for researchers to conduct their own comparative studies.
The Significance of the 6-Methyl Substituent
The introduction of a methyl group at the 6-position of the quinoline ring in 8-hydroxyquinoline influences its electronic properties and, consequently, its affinity and selectivity for different metal ions. This electron-donating group can increase the electron density on the aromatic ring system, potentially enhancing the basicity of the nitrogen atom and the phenolate oxygen, thereby affecting the stability of the resulting metal complexes. Understanding this influence is critical for designing ligands with tailored selectivities for specific applications.
Comparative Analysis of Metal Ion Selectivity
For instance, studies on 8-mercaptoquinoline and its alkyl-substituted derivatives have shown that the position of the alkyl group significantly impacts the stability of the metal complexes. While a methyl group in the 7-position was found to form the most stable complexes, a substituent in the 2-position can introduce steric hindrance, thereby lowering the bond strength.[1] This underscores the importance of the substituent's position on the quinoline ring.
To provide a quantitative perspective, this guide will focus on the established methods for determining these stability constants, empowering researchers to generate their own comparative data for this compound against a panel of metal ions of interest.
Experimental Methodologies for Determining Selectivity
The evaluation of a chelating agent's selectivity hinges on the precise determination of the stability constants of its metal complexes. Two primary techniques are widely employed for this purpose: potentiometric titration and spectrophotometric analysis. A third technique, solvent extraction, provides a practical measure of the efficiency of metal ion separation.
Potentiometric Titration: A Precise Measure of Complex Stability
Potentiometric titration is a highly accurate method for determining stepwise and overall stability constants of metal complexes in solution.[2] The technique involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a function of the volume of a titrant added to a solution containing the ligand and the metal ion.
Caption: Workflow for determining metal complex stability constants using potentiometric titration.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol-water mixture).
-
Prepare standardized aqueous solutions of the metal salts of interest (e.g., Cu(NO₃)₂, Zn(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HClO₄) and a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a concentrated solution of an inert electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter and electrode system using standard buffer solutions.[3]
-
In a thermostated titration vessel, pipette a known volume of the this compound solution, the metal salt solution, the strong acid, and the inert electrolyte. Dilute with deionized water to a specific volume.
-
Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added after each increment. The setup typically includes a calibrated pH meter with a combination electrode and a magnetic stirrer.[4]
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
To determine the protonation constants of this compound, perform a separate titration without the metal ion.
-
Utilize specialized software to analyze the titration data and calculate the stepwise and overall stability constants (β) for the metal-ligand complexes.
-
Spectrophotometric Analysis: Leveraging Spectral Shifts
Spectrophotometric methods are based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum.[5] By monitoring these changes at a specific wavelength, the stoichiometry and stability of the complex can be determined.
Caption: Workflow for determining metal complex stoichiometry and stability constants using spectrophotometry.
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound and the metal salt in a suitable buffered solvent.
-
-
Measurement Procedure:
-
Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions vary (e.g., from 0.1 to 0.9 for the metal ion).
-
For each solution, measure the absorbance at the λmax of the complex. The λmax can be determined by scanning the spectrum of a solution containing an excess of the ligand with the metal ion.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For example, a maximum at a mole fraction of 0.33 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant can then be calculated from the absorbance data.[6]
-
Table 1: Expected UV-Vis Spectral Data for 8-Hydroxyquinoline and its Metal Complexes
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 8-Hydroxyquinoline | Methanol | 241 | - |
| Co(II)-8-HQ Complex | Methanol | 255 | - |
| Ni(II)-8-HQ Complex | Methanol | 259 | - |
| Cu(II)-8-HQ Complex | Methanol | 257 | - |
Note: This table provides data for the parent compound, 8-hydroxyquinoline. Similar shifts in λmax upon complexation are expected for this compound. The exact values would need to be determined experimentally.[7][8]
Solvent Extraction: A Practical Approach to Selectivity
Solvent extraction is a powerful technique for separating metal ions from an aqueous solution into an immiscible organic phase using a chelating agent.[9][10] The efficiency of extraction for different metal ions provides a direct measure of the chelating agent's selectivity under specific conditions.
Caption: Workflow for evaluating metal ion selectivity using solvent extraction.
-
Phase Preparation:
-
Prepare an aqueous solution containing a known concentration of the metal ions of interest, buffered to a specific pH.
-
Prepare a solution of this compound in an organic solvent that is immiscible with water, such as chloroform or dichloromethane.
-
-
Extraction Procedure:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a sufficient time to allow the metal-chelate complexes to form and partition between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous phase.
-
Determine the concentration of each metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
Calculate the distribution ratio (D) for each metal ion, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase. A higher D value indicates greater extraction efficiency and thus higher affinity of the ligand for that metal ion under the given conditions.
-
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of the selectivity of this compound for specific metal ions. While comprehensive comparative data for this particular ligand is still emerging, the provided protocols for potentiometric titration, spectrophotometric analysis, and solvent extraction offer robust and reliable methods for researchers to generate this critical information.
The electron-donating nature of the 6-methyl group is anticipated to modulate the chelation properties of the 8-hydroxyquinoline scaffold, potentially leading to enhanced selectivity for certain metal ions. By applying the methodologies outlined herein, researchers can elucidate these effects and unlock the full potential of this compound in their specific applications, from the development of novel therapeutics to the design of highly selective analytical reagents. The systematic collection and publication of such data will be invaluable to the scientific community.
References
- 1. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. curresweb.com [curresweb.com]
- 6. scispace.com [scispace.com]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. scirp.org [scirp.org]
- 9. The Solvent Extraction of Metal Chelates - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. api.pageplace.de [api.pageplace.de]
A Comparative Guide to the Spectroscopic Properties of 6-Methylquinolin-8-ol and Its Derivatives
This guide provides an in-depth comparison of the key spectroscopic characteristics of 6-Methylquinolin-8-ol and related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy as applied to this important class of compounds. We will explore the structure-property relationships that govern their spectroscopic behavior, supported by experimental data and detailed analytical protocols.
Introduction: The Versatile 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, is a foundational structure in medicinal and materials chemistry.[1][2] Its unique ability to form stable chelate complexes with a wide array of metal ions has made it a versatile building block for developing fluorescent sensors, therapeutic agents, and materials for organic light-emitting diodes (OLEDs).[1][2] The parent 8-HQ molecule consists of a pyridine ring fused to a phenol ring, with the hydroxyl group strategically positioned at the 8-position, adjacent to the ring nitrogen.[1]
The true power of the 8-HQ scaffold lies in its tunability. The introduction of substituents onto the quinoline ring system can profoundly alter its electronic, photophysical, and biological properties.[3][4] Electron-donating groups, such as the methyl group in this compound, or electron-withdrawing groups can shift absorption and emission wavelengths, modify fluorescence quantum yields, and influence the molecule's affinity for metal ions.[1][3] This guide focuses on this compound as a primary example, comparing its spectroscopic signature against the parent 8-HQ and other derivatives to illuminate these structure-driven effects.
References
A Comparative Guide to the Cost-Effectiveness of 6-Methylquinolin-8-ol Synthesis and its Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of molecular scaffolds and their synthetic routes is a critical decision with significant implications for the overall cost and timeline of a project. Among the privileged structures in medicinal chemistry, the 8-hydroxyquinoline moiety and its derivatives are of paramount importance due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] This guide provides an in-depth technical comparison of the cost-effectiveness of synthesizing 6-Methylquinolin-8-ol, a promising derivative, against alternative compounds and synthetic methodologies. Our analysis is grounded in experimental data, reagent costs, and the intrinsic efficiencies of the discussed chemical transformations.
The Significance of this compound
This compound, a derivative of 8-hydroxyquinoline, has garnered attention for its potential as a versatile chelating agent, a property that underpins many of its biological activities.[1][2] The introduction of a methyl group at the 6-position can modulate the lipophilicity and electronic properties of the quinoline ring, potentially enhancing its therapeutic index and pharmacokinetic profile. Its applications as an antimicrobial agent are of particular interest, where its ability to chelate metal ions essential for microbial enzyme function is a key mechanism of action.
Synthetic Pathways to this compound: A Cost-Benefit Analysis
The economic viability of a pharmaceutical intermediate is intrinsically linked to the efficiency and cost of its synthesis. Here, we dissect the traditional Skraup synthesis for this compound and compare it with other potential routes.
The Skraup Synthesis: A Classic Route
The Skraup synthesis is a well-established method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] For the synthesis of this compound, the starting aromatic amine is 2-amino-5-methylphenol.
Reaction Scheme:
References
- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylquinolin-8-ol
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fields of chemical research and drug development, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental protection. 6-Methylquinolin-8-ol, a substituted quinoline derivative, requires meticulous handling not only during its application but, critically, through its entire lifecycle to the point of disposal. The structural similarity to 8-hydroxyquinoline suggests that it should be handled with the same degree of caution, particularly concerning its potential human and significant environmental toxicities.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for laboratory personnel to ensure that all waste streams containing this compound are managed in a manner that is compliant with regulations, protective of human health, and environmentally sound. By moving beyond mere procedural lists to explain the causality behind these protocols, we aim to foster a deeply ingrained culture of safety and responsibility.
Section 1: Hazard Identification and Core Safety Profile
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | GHS Category & Statement (Inferred from Analogs) | Causality and Implication for Disposal |
|---|---|---|
| Acute Toxicity (Oral) | Category 4: H302 - Harmful if swallowed.[1][2] | Accidental ingestion is a primary risk. All handling and disposal steps must prevent the generation of dusts or aerosols that could lead to ingestion. |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation.[2][3] | Direct contact can cause irritation. This necessitates the use of appropriate gloves and lab coats to prevent exposure. |
| Serious Eye Damage | Category 1: H318 - Causes serious eye damage.[1] | The risk of severe, irreversible eye damage is high. Chemical splash goggles and a face shield are mandatory during handling and waste consolidation. |
| Skin Sensitization | Category 1: H317 - May cause an allergic skin reaction.[1] | Repeated exposure may lead to an allergic response. Contaminated PPE must be doffed carefully and disposed of immediately to prevent secondary contact. |
| Reproductive Toxicity | Category 1B: H360 - May damage fertility or the unborn child.[1] | This is a significant long-term health hazard. Personnel who are pregnant or planning to become pregnant should be fully informed of the risks. All disposal activities must be conducted in a manner that minimizes any possible exposure. |
| Aquatic Toxicity | Acute Category 1 & Chronic Category 1: H410 - Very toxic to aquatic life with long lasting effects.[1] | This is the most critical factor for disposal. Under no circumstances should this chemical be disposed of down the drain. [2][3] Its persistence and toxicity necessitate destruction via approved hazardous waste channels. |
Essential Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE at all times when handling this compound waste.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a face shield.[3][4] | Provides maximum protection against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374.[2] | Prevents skin irritation and potential absorption. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Chemical-resistant lab coat.[2] | Protects skin from contamination. Should be laundered separately from personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor cartridges.[1][3][5] | Required when handling outside of a certified chemical fume hood or if there is a risk of aerosolization (e.g., during spill cleanup). |
Section 2: The Regulatory Imperative: Compliance and Responsibility
The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[6][7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.
Three core prohibitions form the foundation of compliant chemical waste management:
-
No Drain Disposal: Due to its high aquatic toxicity, this compound must never be poured into the sanitary sewer system.[8]
-
No Intentional Dilution: Diluting a chemical to avoid hazardous waste regulations is illegal.[9]
-
No Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible method of disposal.[8]
All waste containing this compound must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
Section 3: Pre-Disposal Protocol: Segregation, Containment, and Labeling
Proper disposal begins long before the waste leaves the laboratory. Meticulous preparation is key to ensuring safety and compliance.
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions. This compound waste must be kept separate from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5]
-
Action: Designate a specific, compatible waste container solely for this compound and its associated contaminated materials. Do not mix this waste with other streams (e.g., halogenated solvents, aqueous waste) unless explicitly permitted by your EHS office.[9][11]
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and spills.
-
Container Selection: Use a container made of a compatible material (the original product container is often an excellent choice) that is in good condition, with no cracks or leaks.[8]
-
Secure Closure: The container must have a secure, screw-top lid. The lid must be kept closed at all times except when waste is being added.[9]
-
Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents.[9]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution.[9][12]
-
Required Information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations or formulas)
-
A clear indication of the associated hazards (e.g., Toxic, Environmental Hazard)
-
The date the container becomes full.[9]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas ensure waste is managed safely pending collection.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9] A designated area within a chemical fume hood is a common and acceptable practice.
-
Secondary Containment: Liquid waste containers within an SAA should be placed in a secondary containment tray or tub to contain any potential leaks.[9]
Section 4: Step-by-Step Disposal Workflows
The specific form of the waste dictates the precise disposal workflow.
Workflow 4.1: Unused or Excess this compound
-
Classification: This material is to be treated as hazardous waste.
-
Containment: If in its original container, ensure the container is in good condition and properly sealed. If transferring, follow the containerization steps in Section 3.
-
Labeling: Apply a hazardous waste label as described in Section 3.
-
Storage: Place the container in your designated SAA.
-
Pickup: Arrange for collection through your institution's EHS office.[8]
Workflow 4.2: Contaminated Solid Waste
This category includes items such as used gloves, weighing papers, pipette tips, and contaminated bench paper.
-
Segregation: Collect all solid waste contaminated with this compound separately from other lab trash.
-
Containment: Place the contaminated items into a designated, leak-proof container (e.g., a sturdy, sealable bag or a labeled drum).[13]
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name.
-
Storage & Pickup: Store in the SAA and arrange for EHS pickup.
Workflow 4.3: Decontamination of Glassware
Reusable glassware must be decontaminated before being returned to general use.
-
Initial Rinse: Perform a "triple rinse" of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected as hazardous liquid waste. [11] Collect this rinsate in a properly labeled hazardous waste container.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.
-
Disposal of Rinsate: Store the rinsate container in the SAA and arrange for EHS pickup.
Section 5: Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Don PPE: Wear the full complement of PPE as described in Table 2, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label and Store: Label the container as hazardous waste, including the chemical name and the absorbent used. Place it in the SAA for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as contaminated solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste from generation to disposal.
Caption: Decision workflow for proper disposal of this compound waste.
References
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. nswai.org [nswai.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling and Disposal of 6-Methylquinolin-8-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methylquinolin-8-ol. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents a significant risk profile that necessitates stringent safety measures. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Serious Eye Damage: Causes serious eye damage.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.
The causality behind these classifications lies in the chemical's reactivity with biological systems. Its ability to cause severe eye damage suggests it is corrosive to ocular tissue. The potential for skin sensitization indicates that repeated exposure can lead to an exaggerated allergic response. The reproductive toxicity highlights the serious, long-term systemic risks associated with this compound. These hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific hazards of the compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can lead to skin irritation and sensitization. Research indicates that chemically resistant gloves can reduce potential pesticide exposure by up to 90%[1]. |
| Eye Protection | Safety goggles and a face shield | To protect the eyes from splashes, which can cause serious and potentially irreversible damage[2][3]. |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood, or when there is a potential for generating dust or aerosols, to prevent inhalation of the toxic compound. |
Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation[4].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review the SDS: Always have the most current Safety Data Sheet for this compound readily available and review it before beginning any work.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use a spatula for transfers and avoid creating dust.
-
In Solution: When working with this compound in solution, handle it with the same level of caution. Avoid splashes and ensure all containers are clearly labeled.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory[5]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].
Workflow for Safe Handling
Caption: Workflow for Handling this compound
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[4].
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container that is sealable and properly labeled[4].
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[4].
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[7][9].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[4].
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols[4].
-
Professional Disposal: The ultimate disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company[4]. Do not dispose of this chemical down the drain or in regular trash[5][6].
Disposal Workflow
Caption: Disposal Workflow for this compound
By adhering to these comprehensive guidelines, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for themselves and their colleagues.
References
- 1. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemos.de [chemos.de]
- 6. aksci.com [aksci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
